Technical Documentation Center

Demeton-S Sulfoxide-d10 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Demeton-S Sulfoxide-d10

Core Science & Biosynthesis

Foundational

Precision Quantification of Organophosphorus Metabolites: The Mechanistic Role of Demeton-S Sulfoxide-d10 in Analytical Chemistry

Executive Summary & Chemical Imperative The accurate quantification of organophosphorus (OP) pesticides and their oxidative metabolites in complex biological and environmental matrices is a critical challenge in modern a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Imperative

The accurate quantification of organophosphorus (OP) pesticides and their oxidative metabolites in complex biological and environmental matrices is a critical challenge in modern analytical chemistry. Demeton-S sulfoxide is a highly toxic, polar metabolite derived from parent OP compounds like demeton-S and disulfoton[1][2]. Due to its polarity and susceptibility to matrix interferences during mass spectrometric analysis, absolute quantification requires a highly controlled analytical environment.

Demeton-S Sulfoxide-d10 (Molecular Formula: C₈H₉D₁₀O₄PS₂)[3] is a stable isotope-labeled internal standard (SIL-IS) synthesized specifically to overcome these analytical barriers. By replacing ten hydrogen atoms with deuterium, this isotopologue provides a self-validating mechanism for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the mechanistic causality, step-by-step self-validating protocols, and quantitative frameworks for utilizing Demeton-S Sulfoxide-d10 in LC-MS/MS workflows.

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

In trace-level pesticide analysis, researchers frequently encounter two primary sources of systemic error: extraction losses during sample preparation and matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI)[1][4].

Demeton-S Sulfoxide-d10 resolves these errors through physical and chemical mimicry:

  • Chromatographic Co-elution: Because the deuterium substitution minimally alters the molecule's polarity and pKa, the -d10 isotopologue co-elutes with the native Demeton-S sulfoxide on reversed-phase UHPLC columns.

  • Matrix Effect Neutralization: As both the native analyte and the SIL-IS enter the ESI source simultaneously, they are subjected to the exact same matrix-induced ion suppression. The ratio of their MS/MS responses remains strictly proportional to their concentration ratio, effectively canceling out the matrix variable.

  • Extraction Efficiency Compensation: By spiking the -d10 standard into the raw matrix prior to any solvent extraction, any physical loss of the analyte (e.g., incomplete partitioning, degradation) is mirrored by the internal standard.

G Coelution Chromatographic Co-elution Native & d10-IS ESI Electrospray Ionization (ESI) Identical Matrix Suppression Coelution->ESI Quad1 Q1 Mass Selection Mass Shift (+10 Da) ESI->Quad1 Ratio Ratio Calculation Self-Validating Output Quad1->Ratio

Mechanism of matrix effect compensation using Isotope Dilution Mass Spectrometry.

Self-Validating Experimental Protocol: Modified QuEChERS & LC-MS/MS

To ensure scientific integrity, the following protocol for extracting Demeton-S sulfoxide from human serum or agricultural crops is designed as a closed, self-validating loop[1][4].

Step-by-Step Methodology

Step 1: Matrix Aliquoting & SIL-IS Spiking

  • Action: Transfer 100 µL of human serum (or 10 g of homogenized crop) into a centrifuge tube. Immediately spike with 10 µL of Demeton-S Sulfoxide-d10 working solution (e.g., 100 ng/mL).

  • Causality: Early introduction ensures the SIL-IS undergoes all subsequent chemical environments identically to the endogenous analyte.

  • Self-Validation Checkpoint: A blank matrix spiked only with the SIL-IS must be processed to confirm the absence of unlabeled native contamination in the standard (isotopic purity check).

Step 2: Protein Precipitation & Solvent Extraction

  • Action: Add 400 µL of LC-MS grade acetonitrile to the serum. Vortex vigorously for 1 minute.

  • Causality: Acetonitrile acts as a crash solvent, denaturing matrix proteins while serving as a highly efficient extraction solvent for polar organophosphates.

Step 3: Salting-Out Liquid-Liquid Partitioning

  • Action: Add 40 mg of anhydrous Magnesium Sulfate (MgSO₄) and 10 mg of Sodium Chloride (NaCl). Shake immediately.

  • Causality: MgSO₄ drives water out of the organic phase via exothermic hydration. NaCl increases the ionic strength of the aqueous phase, forcing the target organophosphates into the upper acetonitrile layer (the salting-out effect).

Step 4: Centrifugation & UHPLC-MS/MS Injection

  • Action: Centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to an autosampler vial. Inject 4 µL into the LC-MS/MS system[1].

  • Causality: Direct injection of the acetonitrile layer minimizes analyte degradation that can occur during solvent evaporation/reconstitution steps.

G Start Sample Matrix (Serum/Crop) Spike Spike SIL-IS (Demeton-S Sulfoxide-d10) Start->Spike Extract Solvent Extraction (Acetonitrile) Spike->Extract Partition Salting-Out (MgSO4 + NaCl) Extract->Partition LCMS UHPLC-MS/MS Quantification Partition->LCMS

Workflow for QuEChERS extraction coupled with LC-MS/MS using SIL-IS.

Quantitative Data & Instrumental Parameters

For highly selective trace analysis, UHPLC coupled with a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer is the gold standard[4]. The use of Scheduled Multiple Reaction Monitoring (sMRM) ensures maximum dwell time on the analytes of interest.

Self-Validation Checkpoint (Instrumental): The absolute peak area of Demeton-S Sulfoxide-d10 must be monitored across all sample injections. A drastic drop in the IS area (>30% variance from the calibration curve average) flags severe matrix suppression, extraction failure, or injection blockages, automatically invalidating the batch before false negatives are reported.

Table 1: Comparative LC-MS/MS Parameters & Performance Metrics

Data synthesized from validated multiresidue analytical frameworks[1][2][4].

ParameterNative Demeton-S SulfoxideDemeton-S Sulfoxide-d10 (SIL-IS)
Precursor Ion [M+H]⁺ m/z 275.0m/z 285.1 (+10 Da shift)
Primary Quantifier Transition m/z 275.0 → 169.0m/z 285.1 → 179.0
Secondary Qualifier Transition m/z 275.0 → 109.0m/z 285.1 → 119.0
Chromatographic Retention Time ~4.9 - 5.0 min~4.9 - 5.0 min (Co-eluting)
Limit of Quantitation (LOQ) 2.5 – 10.0 µg/kg (Matrix dependent)N/A (Spiked at constant concentration)
Extraction Recovery (QuEChERS) 81.8% – 112.7%81.8% – 112.7% (Tracks native)
Linearity (R²) ≥ 0.990N/A (Used as denominator for ratio)

Conclusion

Demeton-S Sulfoxide-d10 is not merely an additive; it is the structural foundation of quantitative integrity in organophosphorus pesticide analysis. By acting as a perfect chemical mirror to the native analyte, it transforms a highly variable LC-MS/MS workflow into a robust, self-validating system capable of achieving stringent regulatory limits of quantitation (LOQs ≤ 10 μg/kg) in complex biological and agricultural matrices[1][4].

References

  • BioOrganics. "Demeton-S Sulfoxide-d10 Product Specifications." bioorganics.biz.
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography–Tandem Mass Spectrometry." acs.org.
  • MDPI. "Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels." mdpi.com.
  • uBibliorum. "Application of dried blood spots for the determination of organophosphorus pesticides by GC-MS/MS." ubi.pt.

Sources

Exploratory

Demeton-S Sulfoxide-d10: Structural Elucidation, Analytical Causality, and LC-MS/MS Methodologies

Executive Summary The quantification of organophosphate pesticides and their bioactive metabolites in complex biological and environmental matrices requires rigorous analytical precision. Demeton-S Sulfoxide is a primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of organophosphate pesticides and their bioactive metabolites in complex biological and environmental matrices requires rigorous analytical precision. Demeton-S Sulfoxide is a primary, highly toxic oxidative metabolite of the insecticides Demeton-S and Disulfoton[1]. To accurately quantify this trace-level biomarker, analytical chemists rely on Demeton-S Sulfoxide-d10 , a Stable Isotope-Labeled Internal Standard (SIL-IS).

This technical whitepaper provides an in-depth analysis of the chemical structure of Demeton-S Sulfoxide-d10, its mechanistic role in mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a self-validating experimental protocol for its application in high-throughput residue screening.

Chemical Properties & Structural Elucidation

Demeton-S Sulfoxide (native) is formed when the thioether sulfur of Demeton-S is oxidized to a sulfoxide. In the d10 isotopologue , ten hydrogen atoms are replaced by deuterium ( 2 H). Specifically, the labeling occurs on the two ethyl groups attached to the phosphate oxygen atoms, yielding an O,O -bis(ethyl-d5) configuration.

This specific +10 Da mass shift is analytically critical. It is large enough to completely bypass any isotopic cross-talk or overlap from the natural heavy isotopes (e.g., 13 C, 34 S) of the native molecule, ensuring absolute spectral purity during Multiple Reaction Monitoring (MRM)[2].

Quantitative Chemical Properties
PropertyValue / Description
Chemical Name Demeton-S Sulfoxide-d10
IUPAC Name O,O -bis(ethyl-d5) S -[2-(ethylsulfinyl)ethyl] phosphorothioate
Molecular Formula C 8​ H 9​ D 10​ O 4​ PS 2​
Molecular Weight 284.399 g/mol [3]
Unlabeled CAS Number 2496-92-6[3]
Product Category Stable Isotope Labelled Standard / Pharmaceutical Toxicology[3]
Physical State Neat liquid / Solution in Acetonitrile

Mechanistic Role in Mass Spectrometry (Causality)

The Physics of Ion Suppression

In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), the presence of co-eluting matrix components (e.g., lipids, humic acids from soil, or proteins from plasma) alters the droplet evaporation and charge-transfer efficiency. This phenomenon, known as ion suppression , leads to a non-linear and unpredictable reduction in the analyte's signal intensity[4].

Why Demeton-S Sulfoxide-d10 Solves This

Using a structurally analogous but chemically distinct internal standard (like a different pesticide) fails to correct for ion suppression because the analogue will elute at a different retention time, experiencing a different localized matrix environment[5].

Demeton-S Sulfoxide-d10 shares the exact physicochemical properties (pKa, logP, and polarity) as the native target. Consequently:

  • Chromatographic Co-elution: The d10 standard co-elutes perfectly with native Demeton-S Sulfoxide.

  • Proportional Suppression: Whatever matrix components suppress the ionization of the native analyte will suppress the d10 standard by the exact same mathematical fraction.

  • Self-Validating Ratio: By quantifying the ratio of the native peak area to the d10 peak area, the absolute signal loss is canceled out, yielding a highly accurate, matrix-independent concentration[6].

Metabolic Pathway & Toxicological Significance

Organophosphates like Demeton-S and Disulfoton are not inherently highly reactive in their parent form. They require Phase I metabolic bioactivation mediated by hepatic Cytochrome P450 (CYP) enzymes—specifically CYP1A2, CYP2B6, and CYP2C19[7].

The CYP enzymes catalyze the desulfuration and oxidation of the parent compound, converting it into Demeton-S Sulfoxide. This metabolite is a potent electrophile that irreversibly phosphorylates the serine hydroxyl group within the active site of Acetylcholinesterase (AChE) . The resulting inhibition prevents the breakdown of acetylcholine, leading to synaptic overstimulation, muscarinic/nicotinic toxicity, and potential neurophysiological failure[1].

G A Demeton-S (Native Pesticide) B Cytochrome P450 (Hepatic Oxidation) A->B Phase I Metabolism C Demeton-S Sulfoxide (Bioactive Metabolite) B->C Desulfuration/Oxidation D Acetylcholinesterase (AChE) Inhibition C->D Phosphorylation of AChE E Acetylcholine Accumulation (Neurotoxicity) D->E Synaptic Overstimulation

Caption: Metabolic bioactivation of Demeton-S to its sulfoxide and subsequent AChE inhibition pathway.

Self-Validating Experimental Protocol: QuEChERS LC-MS/MS

To ensure high-fidelity quantification of Demeton-S Sulfoxide in complex matrices (e.g., agricultural soils or plant tissues), the following modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol integrates the d10 SIL-IS as a self-validating control[8].

By spiking the sample before extraction, the d10 standard accounts for both physical extraction losses and MS matrix effects simultaneously.

Step-by-Step Methodology

Phase 1: Sample Preparation & IS Spiking

  • Homogenization: Weigh exactly 10.0 g of the homogenized matrix (e.g., soil or crop tissue) into a 50 mL PTFE centrifuge tube.

  • Hydration (If applicable): For dry matrices (e.g., wheat, coffee beans), add 5.0 mL of LC-MS grade water and allow to hydrate for 30 minutes.

  • SIL-IS Spiking (Critical Step): Fortify the sample with 100 µL of a 1.0 µg/mL Demeton-S Sulfoxide-d10 working solution. Vortex for 30 seconds and allow to equilibrate for 15 minutes. Causality: This ensures the IS permeates the matrix identical to the incurred native residue.

Phase 2: Extraction & Partitioning 4. Solvent Addition: Add 10.0 mL of cold Acetonitrile (containing 1% Acetic Acid for stability). 5. Salting Out: Add pre-weighed QuEChERS extraction salts (4.0 g anhydrous MgSO 4​ and 1.0 g NaCl). 6. Agitation: Shake vigorously for 1 minute using a mechanical homogenizer to drive the exothermic partitioning of water and acetonitrile. 7. Centrifugation: Centrifuge at 4200 rpm for 5 minutes at 4°C to separate the organic layer.

Phase 3: Dispersive Solid Phase Extraction (d-SPE) Clean-up 8. Transfer: Transfer 6.0 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO 4​ , 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent. 9. Purification: Vortex for 1 minute to remove polar organic acids, lipids, and residual water. Centrifuge at 4200 rpm for 5 minutes. 10. Filtration: Pass 2.0 mL of the purified supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 4: LC-MS/MS Analysis 11. Chromatography: Inject 2.0 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM ammonium formate + 0.1% formic acid.
  • Mobile Phase B: Methanol + 5 mM ammonium formate + 0.1% formic acid.
  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) MRM mode.
  • Monitor the native Demeton-S Sulfoxide transition (e.g., m/z 275.1 → 197.0).
  • Monitor the Demeton-S Sulfoxide-d10 transition (e.g., m/z 285.1 → 207.0).
  • Validation: Calculate the concentration using the linear regression of the Area Native​ / Area d10​ ratio. If the absolute Area d10​ drops by >50% compared to a solvent standard, significant matrix suppression is occurring, but the quantified ratio remains scientifically valid due to the isotopic tracking.

References

  • LGC Standards. "Demeton-S Sulfoxide-d10 Product Specifications." LGC Standards.
  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters.
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec.
  • Journal of Agricultural and Food Chemistry. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation." ACS Publications.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Disulfoton." CDC.
  • PubMed. "Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon." NIH.

Sources

Foundational

Demeton-S Sulfoxide-d10: Comprehensive Technical Guide on Physicochemical Properties and Analytical Applications

Executive Summary In the highly regulated landscape of agricultural residue monitoring and environmental toxicology, the precise quantification of organophosphate metabolites is paramount. Demeton-S (an isomer of the sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of agricultural residue monitoring and environmental toxicology, the precise quantification of organophosphate metabolites is paramount. Demeton-S (an isomer of the systemic insecticide Demeton) undergoes rapid biological and environmental oxidation to form Demeton-S Sulfoxide . To accurately quantify this polar and thermally labile metabolite in complex matrices, Isotope Dilution Mass Spectrometry (IDMS) utilizing a stable isotope-labeled internal standard (SIL-IS) is the gold standard.

This whitepaper provides an in-depth analysis of Demeton-S Sulfoxide-d10 , detailing its structural identity, the causality behind its metabolic formation, and a self-validating analytical protocol designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Identity

Demeton-S Sulfoxide-d10 is the deuterated isotopologue of Demeton-S Sulfoxide. In the native molecule, the chemical structure consists of an O,O-diethyl phosphate core linked to an ethylsulfinyl-ethyl chain. In the d10 variant, the ten hydrogen atoms on the two O-ethyl groups are replaced by deuterium atoms (two -C₂D₅ moieties).

This specific isotopic placement is a deliberate design choice for tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), the molecule frequently undergoes a neutral loss of the sulfoxide side chain. Because the deuterium label is anchored to the phosphate core, both the precursor ion and the primary product ions exhibit a distinct +10 Da mass shift. This prevents isotopic cross-talk between the native analyte and the internal standard, ensuring high-fidelity quantitation[1][2].

While the unlabelled native compound is tracked globally under a specific CAS registry number, the highly specialized d10 isotopologue is typically supplied as a custom reference material without a distinct CAS assignment[1][3].

Table 1: Comparative Physicochemical Properties
PropertyDemeton-S Sulfoxide (Native)Demeton-S Sulfoxide-d10 (SIL-IS)
CAS Number 2496-92-6N/A (Unassigned)
Molecular Formula C₈H₁₉O₄PS₂C₈D₁₀H₉O₄PS₂
Molecular Weight 274.34 g/mol 284.40 g/mol
IUPAC Name O,O-diethyl S-[2-(ethylsulfinyl)ethyl] phosphorothioateO,O-di(ethyl-d5) S-[2-(ethylsulfinyl)ethyl] phosphorothioate
Precursor Ion [M+H]⁺ m/z 275.1m/z 285.1
Storage Condition -20°C, Hygroscopic-20°C, Hygroscopic

Data synthesized from3 and 1.

Metabolic Causality: The Organophosphate Oxidation Pathway

In biological systems (e.g., plant tissues or mammalian hepatic pathways), the thioether sulfur of Demeton-S is highly susceptible to Phase I oxidation. Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs) rapidly add an oxygen atom to the sulfur, forming the sulfoxide. This reaction increases the polarity and systemic mobility of the compound. Extended biological exposure leads to a secondary oxidation event, yielding the terminal Demeton-S sulfone.

Because the sulfoxide is the primary, relatively stable intermediate, it serves as the critical biomarker for Demeton-S exposure.

MetabolicPathway A Demeton-S (Thioether) B Demeton-S Sulfoxide (Target Metabolite) A->B Cytochrome P450 Oxidation [O] C Demeton-S Sulfone (Terminal Oxidation) B->C Further Oxidation [O]

Fig 1: Phase I oxidative metabolic pathway of Demeton-S yielding the sulfoxide and sulfone.

Analytical Methodology: Self-Validating IDMS Protocol

The quantification of Demeton-S Sulfoxide is notoriously difficult due to its thermal lability (which precludes standard GC-MS) and its susceptibility to matrix-induced ion suppression in LC-MS/MS. To establish a self-validating analytical system , Demeton-S Sulfoxide-d10 must be utilized as a surrogate that perfectly mimics the native analyte's behavior.

The Causality of the Protocol Design
  • Pre-Extraction Spiking: By introducing the d10 standard before any solvent touches the matrix, the SIL-IS undergoes the exact same extraction kinetics, chemical degradation, and ionization suppression as the native analyte.

  • Ratio-Based Quantitation: The final concentration is calculated using the response ratio (Area_Native / Area_IS). If matrix effects suppress the MS signal by 40%, both the native and d10 signals drop equally. The ratio remains constant, rendering the method self-correcting.

  • Internal QC Trigger: The absolute peak area of the d10 standard acts as an internal system suitability check. A drastic drop in absolute IS area invalidates the extraction, preventing false negatives.

Step-by-Step QuEChERS & LC-MS/MS Workflow
  • Step 1: Cryogenic Homogenization. Pulverize 10 g of the biological matrix using liquid nitrogen.

    • Causality: Sulfoxides are thermally labile. Cryo-milling arrests enzymatic activity and prevents heat-induced oxidation to the sulfone during mechanical grinding.

  • Step 2: Isotope Dilution (Spiking). Add exactly 50 µL of a 1 µg/mL Demeton-S Sulfoxide-d10 working solution directly to the 10 g sample. Allow it to equilibrate for 15 minutes.

  • Step 3: Buffered Extraction. Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously. Add citrate-buffered partitioning salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and centrifuge at 4000 rpm for 5 minutes.

    • Causality: The citrate buffer locks the pH between 5.0 and 5.5, which is the optimal stability window to prevent the hydrolysis of the organophosphate ester bonds.

  • Step 4: dSPE Cleanup. Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Centrifuge.

    • Causality: PSA removes organic acids that cause severe ESI suppression, while C18 removes lipophilic interferences.

  • Step 5: LC-MS/MS Acquisition. Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B).

Workflow S1 1. Sample Homogenization (Cryogenic grinding) S2 2. SIL-IS Spiking (Add Demeton-S Sulfoxide-d10) S1->S2 S3 3. QuEChERS Extraction (MeCN + MgSO4/NaCl) S2->S3 S4 4. dSPE Cleanup (PSA / C18) S3->S4 S5 5. LC-MS/MS Analysis (ESI+ MRM Mode) S4->S5 S6 6. Isotope Dilution Quantitation (Self-Validating Data) S5->S6 QC Internal Quality Control (IS Area & Retention Time Check) S6->QC QC->S5 Out of Spec: Trigger Re-analysis

Fig 2: Self-validating IDMS analytical workflow utilizing Demeton-S Sulfoxide-d10.

Quantitative Data Interpretation

To execute the LC-MS/MS analysis, the triple quadrupole mass spectrometer must be operated in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The +10 Da mass shift provided by the d10 label allows for clean, interference-free transitions.

Table 2: Representative LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Demeton-S Sulfoxide 275.1169.05015Quantifier
Demeton-S Sulfoxide 275.189.05025Qualifier
Demeton-S Sulfoxide-d10 285.1179.05015IS Quantifier

Note: The primary product ions represent the retention of the phosphate core following the neutral loss of the side chain. The d10 label on the diethyl groups ensures the product ion retains the +10 Da shift (169.0 → 179.0).

References

  • Demeton-S Sulfoxide-d10 Product Specification . LGC Standards. 1

  • Demeton-S Sulfoxide CAS 2496-92-6 . United States Biological.4

  • Demeton S-sulfoxide - NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). 2

  • 1-Diethoxyphosphorylsulfanyl-2-ethylsulfinylethane (CID 17240) . PubChem, National Institutes of Health.3

Sources

Exploratory

Demeton-S Sulfoxide-d10: A Certified Reference Material for High-Fidelity Pesticide Residue Analysis

The Analytical Challenge: Matrix Effects in Organophosphate Quantification In modern agricultural and environmental chemistry, the accurate quantification of pesticide residues is paramount for regulatory compliance and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Matrix Effects in Organophosphate Quantification

In modern agricultural and environmental chemistry, the accurate quantification of pesticide residues is paramount for regulatory compliance and public health. Demeton-S-methyl sulfoxide (also known as oxydemeton-methyl) is a highly toxic organophosphorus compound that acts as a potent cholinesterase inhibitor[1]. It is primarily formed as a metabolite of the insecticide demeton-S-methyl through cytochrome P450-mediated thioether oxidation. Due to its severe toxicity, it is strictly regulated, with Maximum Residue Levels (MRLs) in the European Union set as low as 0.01 mg/kg for various plant and animal products[2].

Detecting trace levels of this polar metabolite in complex matrices (e.g., cereals, fruits, soil) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical hurdle: ion suppression . During Electrospray Ionization (ESI), co-extracted matrix components (such as sugars, organic acids, and lipids) compete with the target analyte for charge in the ionization droplet. This matrix effect compromises external calibration methods, leading to artificially suppressed signals and false-negative reporting.

To create a self-validating analytical system, laboratories employ Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S Sulfoxide-d10 as a Certified Reference Material (CRM)[3].

Mechanistic Causality: Why the -d10 Isotopologue?

As a Senior Application Scientist, I emphasize that the selection of an internal standard is not arbitrary; it is dictated by the physics of the mass spectrometer and the chemistry of the chromatographic column.

The Causality of Co-elution: Demeton-S Sulfoxide-d10 is a stable isotope-labeled internal standard (SIL-IS) where ten hydrogen atoms have been replaced by deuterium. Because the physicochemical properties (polarity, pKa, molecular volume) of the -d10 isotopologue are virtually identical to the native compound, it co-elutes perfectly on a reversed-phase UHPLC column. Consequently, both the native analyte and the -d10 standard enter the ESI source at the exact same microsecond, experiencing the exact same matrix environment and identical ion suppression.

The Causality of the Mass Shift (+10 Da): Why use a -d10 label instead of a -d3 or -d4? The natural isotopic envelope of demeton-S-methyl sulfoxide includes M+1, M+2, and M+3 contributions (primarily from 34 S, 13 C, and 18 O isotopes). If a low-mass isotope standard (e.g., -d3) were used, the heavy natural isotopes of a high-concentration native sample could bleed into the internal standard's detection channel—a phenomenon known as isotopic cross-talk. The +10 Da mass shift (m/z 257.0 vs. 247.0) ensures absolute isolation in the first quadrupole (Q1), completely eliminating cross-talk and ensuring the Native/IS area ratio remains a flawless, self-validating metric of concentration[4].

Metabolic_Pathway Parent Demeton-S-methyl (Insecticide) Enzyme1 Cytochrome P450 (Thioether Oxidation) Parent->Enzyme1 Metabolite1 Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Enzyme1->Metabolite1 Primary Metabolite Enzyme2 Cytochrome P450 (Sulfoxide Oxidation) Metabolite1->Enzyme2 Metabolite2 Demeton-S-methyl sulfone Enzyme2->Metabolite2 Secondary Metabolite

Cytochrome P450-mediated oxidative metabolic pathway of Demeton-S-methyl.

High-Throughput LC-MS/MS Experimental Protocol

To achieve the 0.01 mg/kg Limit of Quantification (LOQ) required by regulatory bodies, the following self-validating QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS protocol is deployed[5].

Step-by-Step Methodology
  • Matrix Homogenization & Isotope Spiking (The Self-Validating Step): Weigh 10.0 g of cryogenically milled sample matrix into a 50 mL PTFE centrifuge tube. Immediately spike the raw matrix with 50 µL of Demeton-S Sulfoxide-d10 CRM (1.0 µg/mL). Causality: Spiking the SIL-IS before any solvent is added ensures that any subsequent analyte loss (via incomplete partitioning, thermal degradation, or adsorption to labware) happens proportionally to both the native and labeled compounds. The ratio remains locked, self-validating the entire extraction recovery[5].

  • Phase Extraction (Salting Out): Add 10.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute. Add pre-weighed QuEChERS extraction salts (4.0 g anhydrous MgSO 4​ , 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The exothermic hydration of MgSO 4​ removes free water, while the high ionic strength generated by NaCl physically forces the polar sulfoxide analyte out of the aqueous phase and into the organic acetonitrile layer.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO 4​ and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Causality: PSA acts as a weak anion exchanger. It selectively binds and removes co-extracted organic acids, fatty acids, and complex carbohydrates that would otherwise cause severe ion suppression in the mass spectrometer's ESI source.

  • Dilution & LC-MS/MS Injection: Dilute 500 µL of the cleaned extract with 500 µL of initial mobile phase (e.g., 0.1% formic acid in water) to prevent solvent-induced peak broadening. Inject 2 µL into the UHPLC-MS/MS system operating in dynamic Multiple Reaction Monitoring (dMRM) mode[4].

IDMS_Workflow Sample Raw Matrix (e.g., Crop/Soil) Spike Spike CRM (Demeton-S Sulfoxide-d10) Sample->Spike Extract QuEChERS Extraction Spike->Extract Validates Recovery LC UHPLC Co-elution Extract->LC ESI ESI Source (Equal Ion Suppression) LC->ESI MSMS Triple Quadrupole (MRM Differentiation) ESI->MSMS +10 Da Shift Quant Absolute Quantification MSMS->Quant Ratio (Native/IS)

Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing Demeton-S Sulfoxide-d10.

Quantitative Data & MS/MS Parameters

To ensure traceability to the International System of Units (SI), laboratories must utilize reference materials produced under ISO 17034 accreditation and tested via ISO/IEC 17025 validated methods[3].

Table 1: Physicochemical & CRM Specifications

ParameterNative AnalyteInternal Standard (SIL-IS)
Common Name Demeton-S-methyl sulfoxideDemeton-S Sulfoxide-d10
CAS Number 301-12-2N/A (Isotopologue specific)
Molecular Formula C 6​ H 15​ O 4​ PS 2​ C 6​ H 5​ D 10​ O 4​ PS 2​
Monoisotopic Mass 246.0149 Da~256.077 Da
Storage Temperature −20°C−20°C
Regulatory Quality Level TraceCERT® / ISO 17034ISO 17034 / ISO/IEC 17025

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the molecules fragment into predictable product ions. The MRM transitions below represent the optimized parameters for positive electrospray ionization (ESI+)[4],[5].

Table 2: Dynamic MRM Parameters for LC-MS/MS (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
Demeton-S-methyl sulfoxide 247.0169.012 - 15Quantifier Ion
Demeton-S-methyl sulfoxide 247.0109.025 - 29Qualifier Ion
Demeton-S Sulfoxide-d10 257.0176.0*15IS Quantifier

*Note: The exact product ion m/z for the internal standard depends on the specific deuteration pattern synthesized by the CRM provider, typically reflecting a +7 to +10 Da shift in the primary fragment.

References

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies URL: [Link]

  • Validation Report 20: Pesticide Residues in Food EURL-Pesticides URL:[Link]

Sources

Foundational

Demeton-S Sulfoxide-d10: A Technical Guide to Stability, Storage, and Analytical Integrity

As a Senior Application Scientist specializing in mass spectrometry and pesticide residue analysis, I approach the handling of stable isotope-labeled internal standards (SIL-IS) not merely as a logistical step, but as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and pesticide residue analysis, I approach the handling of stable isotope-labeled internal standards (SIL-IS) not merely as a logistical step, but as a critical variable in the analytical equation. Demeton-S Sulfoxide-d10 is a highly specific deuterated standard used to quantify residues of the organophosphate insecticide Demeton-S and its metabolites. Because the accuracy of isotope-dilution mass spectrometry relies entirely on the structural integrity of the internal standard, understanding the degradation kinetics of Demeton-S Sulfoxide-d10 is paramount.

This whitepaper provides an in-depth analysis of the chemical stability, optimal storage conditions, and self-validating experimental protocols required to maintain the integrity of Demeton-S Sulfoxide-d10 (C8H9D10O4PS2)[1].

Mechanistic Degradation Pathways

Demeton-S Sulfoxide-d10 is inherently reactive due to its phosphorothioate ester structure and the intermediate oxidation state of its sulfur atom. To prevent degradation, we must first understand the causality behind its chemical breakdown. The molecule is susceptible to three primary degradation pathways:

  • Alkaline Hydrolysis: The compound is relatively stable in neutral and acidic media but hydrolyzes rapidly under alkaline conditions (half-life of ~8 days at pH 9)[2]. Cleavage typically occurs at the P-S or P-O bonds, rendering the standard useless for intact molecule quantitation.

  • Oxidation to Sulfone: As a sulfoxide, the molecule is in an intermediate oxidation state. Exposure to air, light, or reactive oxygen species drives further oxidation to the highly stable Demeton-S Sulfone-d10[3].

  • Thermal Rearrangement: Prolonged storage at room temperature leads to the formation of sulfonium derivatives[4], which drastically alters the chromatographic retention time and ionization efficiency.

Pathway A Demeton-S (Parent) B Demeton-S Sulfoxide-d10 (Target Analyte/IS) A->B Bioactivation / Oxidation C Demeton-S Sulfone-d10 (Oxidation Product) B->C Further Oxidation (Air/Light) D Sulfonium Derivatives (Thermal Degradation) B->D Thermal Stress (> Room Temp) E Hydrolysis Products (Alkaline Cleavage) B->E High pH (>7)

Degradation pathways of Demeton-S Sulfoxide-d10 under environmental and storage stress.

Optimized Storage Conditions

To mitigate the degradation mechanisms outlined above, strict storage parameters must be enforced. Because high-resolution mass spectrometry (HRMS) techniques like UHPLC-QTOF rely on exact mass measurements[5], even minor degradation can lead to significant quantitative errors due to shifting isotopic envelopes or ion suppression.

The following table summarizes the quantitative stability parameters and the causality behind each storage requirement:

Table 1: Quantitative Stability & Storage Matrix
ParameterOptimal ConditionCausality & Risk of Deviation
Temperature -20°C to -18°C Essential to halt thermal rearrangement. Storage at -20°C is strictly mandated for product stability[6]. Room temperature storage accelerates sulfonium derivative formation.
Solvent Matrix Anhydrous Acetonitrile Protic solvents (water, methanol) can facilitate solvolysis over time. Anhydrous aprotic solvents suppress nucleophilic attack on the phosphorus center.
pH Environment pH 4.0 – 6.0 (Slightly Acidic) Prevents base-catalyzed hydrolysis. Avoid storing in glass vials washed with alkaline detergents without proper neutralization.
Light Exposure Dark (Amber Vials) UV light catalyzes the photo-oxidation of the sulfoxide group to the sulfone.

Self-Validating Experimental Protocol: Stability Assessment

Trust in analytical chemistry is built on verification. As an application scientist, I do not assume a standard is stable; I prove it. The following protocol is a self-validating workflow designed to assess the stability of Demeton-S Sulfoxide-d10 over a 30-day period. It uses a forced-degradation cohort compared against a freshly prepared calibration curve to ensure that any observed signal loss is due to actual degradation, not instrument drift.

Step-by-Step Methodology

Step 1: Stock Solution Preparation (Day 0)

  • Equilibrate the Demeton-S Sulfoxide-d10 neat standard vial to room temperature in a desiccator to prevent condensation.

  • Reconstitute 2.5 mg of the standard in 2.5 mL of anhydrous LC-MS grade acetonitrile to yield a 1 mg/mL stock solution.

  • Causality Check: Using anhydrous acetonitrile prevents the introduction of water, which would otherwise initiate slow hydrolysis during storage.

Step 2: Aliquoting and Environmental Stressing

  • Dilute the stock to a 10 µg/mL working solution.

  • Divide the working solution into three distinct environmental cohorts (1 mL each in amber glass vials):

    • Cohort A (Control): Stored at -20°C.

    • Cohort B (Thermal Stress): Stored at 4°C.

    • Cohort C (Accelerated Degradation): Stored at 25°C (Room Temperature).

Step 3: Time-Course Sampling & UHPLC-QTOF MS Analysis

  • On Days 0, 7, 14, and 30, remove a 50 µL aliquot from each cohort.

  • Spike the aliquots into a blank matrix extract (e.g., QuEChERS extract of a target crop) to mimic actual sample conditions.

  • Analyze using UHPLC-QTOF MS. Monitor the exact mass of the parent d10 isotope and scan for the emergence of the sulfone-d10 oxidation product.

Step 4: Data Evaluation & System Validation

  • On Day 30, prepare a fresh 10 µg/mL solution from a newly opened, independently stored ampoule.

  • Compare the peak area of Cohort A (-20°C) against the fresh solution. If the variance is <5%, the -20°C storage condition is validated.

  • Plot the degradation kinetics of Cohorts B and C to establish the absolute shelf-life of the standard if accidentally left on the benchtop.

Workflow S1 Step 1: Stock Preparation (1 mg/mL in ACN) S2 Step 2: Aliquoting & Storage (-20°C, 4°C, 25°C) S1->S2 S3 Step 3: Time-Course Sampling (Days 0, 7, 14, 30) S2->S3 S4 Step 4: UHPLC-QTOF/MS Analysis S3->S4 S5 Step 5: Data Evaluation (Degradation Kinetics) S4->S5

Self-validating experimental workflow for Demeton-S Sulfoxide-d10 stability assessment.

Conclusion

The analytical reliability of Demeton-S Sulfoxide-d10 as an internal standard is inextricably linked to its storage conditions. By understanding the mechanistic pathways of its degradation—specifically alkaline hydrolysis, photo-oxidation to sulfone, and thermal rearrangement to sulfonium derivatives—laboratories can implement rigorous storage protocols. Maintaining the standard at -20°C in anhydrous, aprotic solvents within amber vials is not merely a recommendation; it is a fundamental requirement for ensuring the scientific integrity of isotope-dilution mass spectrometry workflows.

References

  • Grokipedia. "Demeton-S-methyl". Available at:[Link]

  • INCHEM. "Demeton-s-methyl (EHC 197, 1997)". Available at:[Link]

  • AS-1. "85-5526-29 Demeton-S Sulfoxide-d10 2.5mg 446077". Available at:[Link]

  • PMC (NIH). "Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of Demeton-S-Sulfoxide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

An Application Note for the Bioanalysis of Demeton-S-Sulfoxide Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalysis of Demeton-S-Sulfoxide

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Demeton-S-sulfoxide in human plasma. Demeton-S-sulfoxide is a significant metabolite of the organophosphate insecticide Demeton-S-methyl.[1][2] Given the potential for human exposure, a reliable bioanalytical method is crucial for toxicological assessment and exposure monitoring. This method employs a deuterated stable isotope-labeled internal standard (SIL-IS), Demeton-S-sulfoxide-d10, to ensure the highest degree of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3][4] The protocol achieves a low limit of quantification (LOQ) and has been developed and validated following principles outlined in international regulatory guidelines.[5][6][7]

Introduction and Scientific Rationale

Demeton-S-sulfoxide (also known as Oxydemeton-methyl) is a metabolite of the systemic organophosphate insecticide Demeton-S-methyl.[1][2][8] Monitoring its concentration in biological matrices is essential for assessing human exposure and conducting pharmacokinetic studies. LC-MS/MS has become the definitive technique for such analyses due to its superior sensitivity and selectivity, which are critical for detecting trace levels of analytes in complex biological fluids.[9][10]

A primary challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[11][12][13] The most effective strategy to mitigate this variability is the use of a SIL-IS.[3][4][14] A SIL-IS, such as Demeton-S-sulfoxide-d10, is chemically identical to the analyte and thus exhibits nearly the same behavior during sample preparation, chromatographic separation, and ionization.[15][16] Because it can be distinguished from the analyte by its mass difference, it provides a reliable reference for correcting analytical variability, thereby ensuring data integrity.[3][16]

This guide provides a comprehensive framework for method development, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles and regulatory expectations.[17][18]

Experimental Design

Materials and Reagents
  • Analyte: Demeton-S-sulfoxide (≥98% purity)

  • Internal Standard: Demeton-S-sulfoxide-d10 (≥98% purity, isotopic purity ≥99%)[19]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%)

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant), sourced from certified vendors.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, analytical balance, volumetric flasks, pipettes.

Instrumentation
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters Acquity UPLC).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., SCIEX Triple Quad™ 6500+, Thermo Scientific TSQ Altis™, Agilent 6495C).

Chromatographic Conditions

The chromatographic method is designed to provide sharp, symmetrical peaks for both the analyte and the internal standard, with sufficient retention to separate them from the solvent front and early-eluting matrix components. A C18 stationary phase is chosen for its balanced retention of moderately polar organophosphate compounds.

ParameterConditionRationale
Analytical Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmProvides excellent resolving power and efficiency for rapid analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for efficient positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minOptimal for the column dimensions to ensure sharp peaks and good sensitivity.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 5 µLA small volume minimizes potential matrix overload on the column.
LC Gradient See Table 2 belowA gradient is used to ensure efficient elution and separation from matrix interferences.

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Organophosphates readily form protonated molecules [M+H]+.
Ion Spray Voltage +5500 VOptimized for efficient ion formation.
Source Temperature 500 °CFacilitates desolvation of the ESI droplets.
Curtain Gas (CUR) 35 psiPrevents neutral molecules from entering the mass analyzer.
Ion Source Gas 1 50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 55 psiTurbo gas to aid in desolvation.
MRM Transitions See Table 3 belowSpecific precursor-to-product ion transitions provide high selectivity.

Table 3: Optimized MRM Transitions Note: These are hypothetical but representative m/z values. Actual values must be determined experimentally by infusing standard solutions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Demeton-S-sulfoxide 275.1169.1 (Quantifier)10025
275.1109.1 (Qualifier)10035
Demeton-S-sulfoxide-d10 285.1179.1 (Quantifier)10025

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of Demeton-S-sulfoxide and Demeton-S-sulfoxide-d10 reference standards into separate 2 mL volumetric flasks. Dissolve in methanol to the mark. These are the primary stocks.

  • Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for sample preparation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working stock solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Mid, and High).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples before LC-MS/MS analysis.[10]

  • Aliquot Sample: Pipette 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add IS and Precipitate: Add 200 µL of the IS working solution (100 ng/mL) in acetonitrile. The acetonitrile acts as the protein precipitation solvent.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean tube or 96-well plate.

  • Dilute: Add 150 µL of water (containing 0.1% formic acid) to the supernatant. This step reduces the organic solvent concentration of the final extract, improving peak shape upon injection.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Visualization of Key Workflows

Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 200 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute 1:1 with Water Transfer->Dilute Inject Inject 5 µL Dilute->Inject LC HPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Calculate Concentration Calibration->Quant

Caption: High-level workflow for the bioanalysis of Demeton-S-sulfoxide.

Principle of Internal Standard Correction

This diagram explains how the stable isotope-labeled internal standard corrects for variations during the analytical process.

cluster_process Analytical Process cluster_detection MS Detection Analyte Analyte (Demeton-S-sulfoxide) Prep Sample Prep (e.g., Loss) Analyte->Prep IS Internal Standard (IS) (Demeton-S-sulfoxide-d10) IS->Prep Ionization Ionization (e.g., Suppression) Prep->Ionization Analyte_Signal Analyte Signal (Variable) Ionization->Analyte_Signal IS_Signal IS Signal (Tracks Variation) Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Stable & Accurate Analyte_Signal->Ratio IS_Signal->Ratio

Caption: How a SIL-IS corrects for analytical variability.

Method Validation and Performance

The method should be fully validated according to the latest regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[5][17][18][20] Key validation parameters are summarized below with expected acceptance criteria.

Table 4: Summary of Method Validation Parameters and Expected Results

ParameterPurposeAcceptance CriteriaExpected Result
Selectivity Ensure no interference from endogenous matrix components.No significant peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix.Pass
Linearity Define the quantifiable range of the assay.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).0.1 - 100 ng/mL
Accuracy & Precision Determine the closeness of measured values to the true value and their variability.Mean accuracy within ±15% of nominal; Precision (%CV) ≤ 15% (±20% and ≤20% at LLOQ).Pass
Matrix Effect Assess the impact of matrix components on ionization.IS-normalized matrix factor CV ≤ 15% across different lots of matrix.Pass
Recovery Evaluate the efficiency of the extraction process.Consistent and reproducible, but does not need to be 100%.~90%
Stability Ensure analyte integrity under various storage and handling conditions.Mean concentration within ±15% of nominal concentration.Stable

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and robust tool for the quantification of Demeton-S-sulfoxide in human plasma. The strategic implementation of a stable isotope-labeled internal standard, Demeton-S-sulfoxide-d10, is fundamental to the method's success, ensuring high-quality data by effectively compensating for matrix effects and other sources of analytical variability. This application note serves as a comprehensive guide for researchers and drug development professionals requiring reliable bioanalytical data for this important pesticide metabolite.

References

  • Buhrman, D. L., et al. (1996). The importance of matrix effects in LC-MS/MS bioanalysis. As referenced in discussions of the phenomenon.[11]

  • Matuszewski, B. K., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. A foundational paper on the quantitative assessment of matrix effects.[14]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Provides regulatory standards for bioanalytical method validation.[5]

  • Armstrong, J. L., et al. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Demonstrates the sensitivity of LC-MS/MS for pesticide analysis.[9]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Explains the role and benefits of deuterated internal standards.[3]

  • Licea-Perez, H., & Wang, S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Discusses sample preparation techniques to mitigate matrix effects.[10]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Summarizes FDA requirements for validating bioanalytical methods.[6]

  • BenchChem. (2025). Technical Support Center: Deuterated Internal Standards in LC-MS/MS. Provides technical details on the use of deuterated standards.[4]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Details the mechanisms and impact of matrix effects in LC-MS.[12]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Outlines the function and importance of deuterated standards in achieving accurate quantification.[15]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Provides recent FDA thinking on bioanalytical validation.[21][22]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. Discusses the implementation and challenges of the harmonized ICH M10 guideline.[17]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Discusses the consequences of unmitigated matrix effects on data quality.[13]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. The definitive global guideline for bioanalytical method validation.[18]

  • Taylor, P. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Highlights potential issues like the deuterium isotope effect.[23]

  • Creative Proteomics. (n.d.). Why can the deuterated internal standard method be used for quantification in LC-MS/MS? Explains the principles of SIL-IS use.[16]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. A historical guidance document that laid the foundation for current practices.[24]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. The FDA's adoption of the harmonized ICH guideline.[7]

  • Al-Alaween, M. M., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Provides an example of method development for related compounds.[25]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl. Official method providing precursor and product ions for Oxydemeton-methyl (Demeton-S-sulfoxide).[8]

  • Gellhaus, H., et al. (1989). Fast determination of demeton-S-methylsulfoxide (Metasystox R) in blood plasma. An early HPLC method for the detection of the analyte.[26]

  • Jayatilaka, A., et al. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides. Highlights the advantages of LC-MS/MS for polar pesticide metabolites.[27]

  • National Institute of Standards and Technology. (n.d.). Demeton S-sulfoxide. Provides chemical and structural information for the analyte.[28]

  • Kim, H. Y., et al. (2024). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Describes modern sample prep and LC-MS/MS analysis for organophosphates.[29]

  • Islam, R., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Discusses community implementation of the ICH M10 guideline.[20]

  • Wikipedia. (n.d.). Demeton. Provides general information on the parent compound and its metabolites.[30]

  • Peris, A., et al. (2019). LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish. Example of LC-MS/MS method development for OP pesticides in biological tissues.[31]

  • United States Biological. (n.d.). Demeton-S Sulfoxide-d10. Product information for the deuterated internal standard.[19]

  • PubChem. (n.d.). Demeton-s sulfoxide. Database entry with chemical properties and predicted mass spectrometry data.[32]

  • INCHEM. (1965). Demeton-S-Methyl Sulfoxide (FAO Meeting Report PL/1965/10/1). Early toxicological evaluation describing the compound as a metabolite.[1]

  • HPC Standards. (n.d.). High-Purity Demeton-S-methyl-sulfoxide for Accurate Residue Analysis. Information on the use of the compound as an analytical standard for residue analysis.[2]

  • Musshoff, F., et al. (2002). LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens. Application of LC-MS to detect the analyte in forensic cases.[33]

Sources

Application

High-Precision Quantitative Analysis of Demeton-S Sulfoxide in Complex Matrices via Isotope Dilution LC-MS/MS

Application Note & Protocol Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Introduction & Mechanistic Rationale Demeton-S sulfoxide (commonly known as oxydemeton-methyl) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Demeton-S sulfoxide (commonly known as oxydemeton-methyl) is a highly toxic, systemic organophosphate insecticide and the primary oxidative metabolite of demeton-S-methyl[1]. Due to its high polarity, thermal lability, and tendency to degrade into sulfones or sulfides at elevated temperatures, traditional Gas Chromatography-Mass Spectrometry (GC-MS) often yields poor reproducibility without complex derivatization[2][3]. Consequently, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for its quantification[4][5].

The Causality of Isotope Dilution

When analyzing trace-level organophosphates in complex biological or agricultural matrices (e.g., urine, plasma, or high-moisture crops), co-eluting matrix components—such as phospholipids or organic acids—compete for charge in the Electrospray Ionization (ESI) source. This phenomenon, known as matrix-induced ion suppression , can artificially lower the apparent concentration of the target analyte[3][5].

To counteract this, Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking the sample with a stable isotope-labeled internal standard (SIL-IS), such as Demeton-S sulfoxide-d6, prior to extraction, we create a self-correcting system. The SIL-IS shares the exact physicochemical properties of the native analyte, meaning it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement[6]. Quantification is based on the ratio of the native analyte signal to the SIL-IS signal, effectively neutralizing matrix effects and physical losses during sample preparation.

Experimental Workflow

The following workflow illustrates the logical progression from sample homogenization to final data processing, emphasizing the critical early introduction of the SIL-IS.

G N1 1. Matrix Homogenization (Cryogenic Milling) N2 2. Isotope Dilution (Spike SIL-IS: Demeton-S-d6) N1->N2 N3 3. QuEChERS Extraction (MeCN + Partitioning Salts) N2->N3 N4 4. d-SPE Cleanup (PSA / C18 / MgSO4) N3->N4 N5 5. UHPLC Separation (Reverse Phase C18) N4->N5 N6 6. ESI+ MS/MS (MRM Acquisition) N5->N6 N7 7. Data Processing (Ratio Quantitation) N6->N7

Workflow for the isotope dilution LC-MS/MS analysis of Demeton-S sulfoxide.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I design protocols that do not merely generate data, but actively prove their own validity. This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach[4][5].

Step 1: Matrix Preparation & Isotope Spiking
  • Weigh exactly 10.0 g of homogenized sample (e.g., crop matrix or biofluid) into a 50 mL PTFE centrifuge tube.

  • Critical Step: Spike the sample with 50 µL of a 1.0 µg/mL Demeton-S sulfoxide-d6 working solution.

    • Causality: Spiking before any solvent addition ensures the SIL-IS is integrated into the matrix, accounting for all subsequent extraction inefficiencies.

  • Allow the sample to equilibrate for 15 minutes at room temperature.

Step 2: Extraction & Salting Out
  • Add 10.0 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 3 minutes.

  • Add QuEChERS partitioning salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate.

    • Causality: Demeton-S sulfoxide is highly polar. The addition of these specific salts induces an exothermic phase separation, driving the polar sulfoxide out of the aqueous matrix and into the organic acetonitrile layer[4].

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

Step 3: Dispersive Solid Phase Extraction (d-SPE) Cleanup
  • Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.

    • Causality: PSA removes organic acids and sugars, while C18 removes non-polar interfering lipids. MgSO₄ removes residual water[4].

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode[7].

  • Column: High-strength silica C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Note: Collision energies are optimized for maximum fragmentation efficiency[2][5][7].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Demeton-S Sulfoxide 247.0169.017Quantifier
Demeton-S Sulfoxide 247.0109.029Qualifier
Demeton-S Sulfoxide-d6 253.0175.017IS Quantifier
Demeton-S Sulfoxide-d6 253.0115.029IS Qualifier

System Self-Validation & Quality Control

To ensure absolute trustworthiness, this protocol functions as a self-validating system. A batch is only accepted if the following three criteria are met:

  • Ion Ratio Verification: The ratio of the qualifier ion (m/z 109.0) to the quantifier ion (m/z 169.0) in the sample must fall within ±30% of the average ratio observed in the calibration standards[8]. Causality: This confirms peak purity and guarantees no isobaric matrix compounds are co-eluting and inflating the signal.

  • SIL-IS Absolute Recovery: While the isotope ratio corrects for losses, the absolute peak area of the Demeton-S sulfoxide-d6 must remain >40% of the peak area observed in a neat solvent standard. Causality: A drop below 40% indicates catastrophic matrix suppression or extraction failure, rendering the baseline noise too high for reliable quantification.

  • Retention Time Locking: The retention time of the native analyte must match the SIL-IS within ±0.1 minutes .

Table 2: Typical Method Validation Parameters

Derived from standardized SANTE guidelines and literature performance[4][5][9].

Validation ParameterAcceptance CriteriaTypical Performance Observed
Linearity (R²) > 0.990> 0.998 (Range: 0.5 - 200 µg/L)
Limit of Quantitation (LOQ) ≤ 10.0 µg/kg2.5 - 5.0 µg/kg
Accuracy (Absolute Recovery) 70% - 120%88.5% - 104.2%
Precision (Inter-day RSD) ≤ 20.0%4.5% - 12.1%
Matrix Effect (Post-IDMS) ± 20% variance< 4% variance

Sources

Method

Demeton-S Sulfoxide-d10 for food matrix analysis (e.g., fruits, vegetables)

Application Note: High-Fidelity Quantification of Demeton-S Sulfoxide in Food Matrices Using Isotope Dilution LC-MS/MS Introduction & Mechanistic Context Organophosphorus pesticides such as disulfoton and demeton-S under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Quantification of Demeton-S Sulfoxide in Food Matrices Using Isotope Dilution LC-MS/MS

Introduction & Mechanistic Context

Organophosphorus pesticides such as disulfoton and demeton-S undergo rapid oxidative metabolism in plants and environmental matrices, forming highly toxic sulfoxide and sulfone derivatives. Demeton-S sulfoxide is a primary, regulated biomarker of this exposure[1].

The Analytical Challenge: Quantifying trace-level organophosphates in complex food matrices (e.g., highly pigmented vegetables or sugar-rich fruits) is notoriously difficult. Co-extracted matrix components—such as organic acids, lipids, and pigments—compete with the target analytes for charge in the Electrospray Ionization (ESI) source of the LC-MS/MS. This phenomenon, known as ion suppression, leads to severe quantitative inaccuracies and false negatives[2]. Furthermore, traditional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extractions can yield variable absolute recoveries depending on the specific commodity[3].

The Isotope Dilution Solution: To establish a self-validating analytical system, this protocol utilizes Demeton-S Sulfoxide-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The +10 Da mass shift provided by the deuterium labeling ensures complete mass spectral resolution from the native analyte, eliminating isotopic cross-talk. Because the d10 IS shares identical physicochemical properties with the native compound, it co-elutes chromatographically and experiences the exact same extraction losses and ESI matrix effects[4]. By quantifying the ratio of the native analyte to the d10 IS, the method inherently corrects for both recovery variations and ion suppression, ensuring compliance with stringent European Commission SANTE guidelines[2].

Analytical Workflow Visualization

AnalyticalWorkflow N1 1. Matrix Comminution (Cryogenic Homogenization) N2 2. Isotope Spiking (Add Demeton-S Sulfoxide-d10) N1->N2 Ensures uniform sampling N3 3. QuEChERS Extraction (Acetonitrile + Partitioning Salts) N2->N3 Pre-extraction spike corrects losses N4 4. dSPE Cleanup (PSA / C18 / MgSO4) N3->N4 Supernatant transfer N5 5. LC-MS/MS Analysis (ESI+ MRM Acquisition) N4->N5 Matrix-effect mitigation N6 6. Data Processing (Native/d10 Ratio Calculation) N5->N6 Isotope Dilution Mass Spectrometry

Workflow for Demeton-S Sulfoxide quantification using d10 Isotope Dilution and QuEChERS.

Experimental Protocols: A Self-Validating System

This protocol adapts the EN 15662 QuEChERS method, optimized for the stabilization of oxidation-prone organophosphates[5].

Step 1: Sample Preparation & Spiking
  • Comminution : Cryogenically mill 500 g of the food matrix (e.g., mango or dried chili) using dry ice.

    • Causality: Cryo-milling prevents the thermal degradation of sulfoxide metabolites during homogenization and arrests enzymatic activity[5].

  • Weighing : Transfer 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spiking (Critical Step) : Spike 50 µL of a 1 µg/mL Demeton-S Sulfoxide-d10 working solution directly onto the matrix. Allow it to equilibrate for 15 minutes.

    • Causality: Spiking before the addition of extraction solvents ensures the SIL-IS is integrated into the matrix. This guarantees that the d10 IS undergoes the exact same partitioning dynamics and potential degradation as the endogenous analyte, allowing for true absolute recovery correction[2].

Step 2: Buffered QuEChERS Extraction
  • Extraction : Add 10 mL of 1% acetic acid in acetonitrile to the tube. Vortex vigorously for 1 minute.

    • Causality: Organophosphates are susceptible to base-catalyzed hydrolysis. The acetic acid buffers the system to pH ~4-5, preserving the integrity of Demeton-S sulfoxide during extraction[6].

  • Salting Out : Add EN 15662 extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously immediately to prevent salt agglomeration.

  • Centrifugation : Centrifuge at 4200 rpm for 5 minutes at 4°C[5].

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup
  • Transfer : Transfer 6 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO4, 150 mg PSA (Primary Secondary Amine), and 15 mg GCB (Graphitized Carbon Black)[5].

  • Cleanup : Vortex for 1 minute and centrifuge at 4200 rpm for 5 minutes.

    • Causality: PSA removes interfering organic acids and sugars, while MgSO4 removes residual water. GCB is used specifically for highly pigmented matrices to remove chlorophyll; however, its concentration is kept low (15 mg) to prevent the unintended adsorption of target analytes[6].

  • Dilution : Dilute the final supernatant 1:5 with initial LC mobile phase (e.g., 5% Methanol / 95% Water) prior to injection.

    • Causality: Injecting 100% acetonitrile extracts into a highly aqueous LC gradient causes "solvent effects" (peak broadening and splitting). Dilution focuses the analyte band at the head of the column, improving peak shape and resolution.

Quantitative Data & LC-MS/MS Parameters

Chromatographic Conditions:

  • Column : Shim-pack GIST C18-AQ (2.1 x 100 mm, 1.9 µm) or equivalent[6].

  • Mobile Phase A : 5 mM Ammonium formate + 0.1% Formic acid in Water[4].

  • Mobile Phase B : 5 mM Ammonium formate + 0.1% Formic acid in Methanol[4].

  • Gradient : 5% B to 95% B over 7 minutes[4].

Table 1: Optimized MRM Transitions and Expected Performance Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)PurposeExpected Recovery (%)
Demeton-S Sulfoxide 275.1197.0-15Quantifier80 - 110%
Demeton-S Sulfoxide 275.1141.0-28QualifierN/A
Demeton-S Sulfoxide-d10 285.1207.0-15IS Quantifier80 - 110%

Note: The +10 Da shift in the precursor and product ions of the d10 IS ensures zero isotopic interference from the native compound's M+1 or M+2 isotopes[3].

Quality Control & Troubleshooting: The Self-Validating Loop

While Isotope Dilution Mass Spectrometry (IDMS) corrects for matrix effects, extreme ion suppression can still push the absolute signal below the instrument's Limit of Quantitation (LOQ), compromising the Signal-to-Noise (S/N) ratio. To ensure trustworthiness, the protocol employs a self-validating decision matrix.

SelfValidatingSystem IS_Area Monitor d10 IS Absolute Peak Area Decision Is IS Area > 50% of Solvent Blank? IS_Area->Decision Valid System Validated: Accurate Ratio Quantification Decision->Valid YES (Acceptable Matrix Effect) Invalid Severe Suppression: Dilute Extract & Re-inject Decision->Invalid NO (Catastrophic Suppression)

Decision tree for monitoring absolute IS recovery to validate quantitative integrity.

AQC Diagnostic Protocol[2]:

  • Inject a neat solvent standard containing only Demeton-S Sulfoxide-d10. Record the absolute peak area.

  • Inject the extracted food matrix samples.

  • Evaluation : Compare the d10 IS peak area in the matrix to the neat solvent.

    • If the area is >50% , the matrix effect is manageable, and the native/d10 ratio will yield highly accurate quantification.

    • If the area is <50% , the sample is exhibiting catastrophic ion suppression. The self-validating system has successfully flagged an error.

  • Corrective Action : Do not alter the extraction. Instead, dilute the final extract further (e.g., 1:10 or 1:20) with mobile phase and re-inject. Dilution reduces the concentration of co-eluting matrix interferents, restoring the ionization efficiency of the ESI source[2].

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6oLpts5fzjWr7ML9lufxIMx_d8iK-pdnAFota7rBVcyTZiQlsqKQOyoC3ddX7_Tw6xkW7JPdpD-WkEjnDiD63RB8SHYJMvoAQSDp0e3SpEIMUg9LKBVQnJlC_9nQuEg3ZBj5UWZGuPDBxMZB4IqjD_qFN9p2zRNTM4MV-lXIwhlJKtLSNhaGdQ2Z15O27KQe-h77FNFClNA==]
  • MDPI. (2024). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvopd_abO_l-DmP80q-JqFHkCg00x2R68M6kG0SmlurviihEwCyw9GxuScKJaUy8LmV2EPjvR3zWeZ1FQMfddLUjW5AuTPv3oGnaJ-Po6elRFiGVoVwd61z8PB7cfQPq8yiwc=]
  • Shimadzu. (2024). Analysis of 331 Pesticides and Their Metabolites in Mango. shopshimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvx5iosSRjWlkkKDwcXVUpvpUVtU-Nq4M7wt4yCf4OeEIQ5-3Ks5qTqYv8l_ZJTFBZGR0LeX5adq8D754zm_auvbtwgAJ0WlrfbGbY9FJUZ4l49CylLVr071U7ftErenvbXc-_Xcw0HGrt3Tuqo00haals0WcFhf-faiUpfOO8r8ZSUjfiryKmRznPJahvDrJAqw=]
  • Shimadzu. (2024). Analysis of 331 Pesticides and Their Metabolites in Dried Chilli. shopshimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE9aG6_j4cn4ZMVgC8nDiPrXhBWEVNvhKZviF-Nge0QTial-ZBoG7Wi6fPBMk2H1mylTRH0SyFzJ19RIu5J9apmilcEbqge0l1hTXISLaw3dRZLelWgXbE2E2mmSbWRiLO0U5MKWEzJDRg4ikkyNvRL4KJE-QuIVykJVwUs1c2DzBLHol399p6JOmHXKeJ450Me08=]
  • ACS Publications. (2018). Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography–Tandem Mass Spectrometry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt91OYdbeBainNlMveHCmSJkCDDfdbG13UK-K6MBqbgxLKQKptbXxjZAhcjMMiJDgdmewkMxUYhH8u_kvQbAD2A0Vwr7TfpjrXaKRyFZdkUP4WvAWXxpnn3_6WsQ-K-9ikiFCrLx9CfzAAKw==]
  • ResearchGate. (2022). Development and Validation for Simultaneous Determination of Disulfoton and Its Five Metabolites in Seven Agro-Products Using Liquid Chromatography-Tandem Mass Spectrometry Combined with QuEChERS Extraction Method. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ejfzVnYL2rQt9_79EN9Zwnzb50FehyHYXJn6_Dh6C1CUWXKSQjD0DmGCsEOYQDda4HxrE8toShNIpTuX600aDWke_52ZHjeoEJ-B3v5Kq2sLSMWLofpI7ZjiTYxevmXuysWp5qPS57OAYHQz4D49Dnm6FbBjPqObPJ_60m0OqTAh2bS0mB_UpIxlMD63yHJv3ncCS4VR3b80HbB93NWSlb07w0P13ZgX5_CqbzeBidBxlFATJ4e9WzmREf5evbKblGGdX7cP6A20dbxWtrhgcDF1FG84zmRUJZXFlUP3lmpPTupPZMAANfO3hfc0sphNppLYuhchuq8wiSx4o8nyKQwLlM3I287Rm-kpLtJXrbDkZKxLnA8eXCgxOEgYMv6QBLzXvrgrHARQm3-ffcAo2gwSxOb4MJziMwrll-v3]

Sources

Application

Application of Demeton-S Sulfoxide-d10 in water contamination studies

Application Note: High-Fidelity Quantification of Demeton-S Sulfoxide in Environmental Water Using Isotope Dilution LC-MS/MS Introduction & Environmental Context Organophosphorus (OP) pesticides, such as Disulfoton, Deme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Quantification of Demeton-S Sulfoxide in Environmental Water Using Isotope Dilution LC-MS/MS

Introduction & Environmental Context

Organophosphorus (OP) pesticides, such as Disulfoton, Demeton-S, and Oxydemeton-methyl, have been extensively utilized in global agriculture. Upon environmental release, these parent compounds undergo rapid abiotic and biotic oxidation to form highly toxic and persistent metabolites, notably Demeton-S sulfoxide[1]. Due to its elevated aqueous solubility and environmental mobility, Demeton-S sulfoxide poses a significant contamination risk to surface and groundwater reservoirs, necessitating rigorous environmental monitoring[2].

The Analytical Challenge & Isotope Dilution Rationale

Quantifying trace levels (ng/L) of highly polar OP metabolites in complex water matrices presents severe analytical hurdles. Traditional Gas Chromatography (GC) methods often fail due to the thermal lability of sulfoxide metabolites[2]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the modern gold standard for water analysis[3],[4], it is highly susceptible to matrix effects—where co-eluting environmental compounds (like humic acids) suppress or enhance the ionization of the target analyte in the ESI source.

Causality of Experimental Choice: To counteract these matrix effects and correct for variable Solid Phase Extraction (SPE) recoveries, this protocol employs Demeton-S sulfoxide-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the d10-isotopologue into the raw water sample prior to any sample preparation, we create a self-validating analytical system. The native analyte and the d10-standard share identical physicochemical properties, co-elute chromatographically, and experience the exact same ionization environment. Consequently, quantifying the ratio of their mass spectrometric signals provides an absolute measurement, mathematically canceling out physical extraction losses and ESI suppression.

Visualizing the Degradation Pathway

Degradation OM Oxydemeton-methyl (Parent Pesticide) DSS Demeton-S sulfoxide (Toxic Metabolite) OM->DSS Environmental Hydrolysis/Oxidation DS Disulfoton / Demeton-S (Parent Pesticides) DS->DSS Biotic/Abiotic Oxidation DSS2 Demeton-S sulfone (Terminal Oxidation) DSS->DSS2 Further Oxidation

Degradation pathway yielding the persistent Demeton-S sulfoxide metabolite.

Experimental Protocol: Isotope Dilution SPE-LC-MS/MS

Reagents and Standards
  • Native Standard: Demeton-S sulfoxide (Analytical Grade, >99% purity).

  • Internal Standard: Demeton-S sulfoxide-d10 (Isotopic purity >98%).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Ammonium formate, Formic acid, Ascorbic acid.

Step-by-Step Sample Preparation (Self-Validating Architecture)
  • Sample Collection & Quenching: Collect 500 mL of environmental water in amber glass bottles.

    • Causal Action: Immediately add 50 mg/L ascorbic acid to the sample. This quenches residual free chlorine, preventing the artificial ex vivo oxidation of Demeton-S sulfoxide to Demeton-S sulfone during transit and storage.

  • SIL-IS Spiking: Spike exactly 50 µL of a 1.0 µg/L Demeton-S sulfoxide-d10 working solution into the 500 mL sample. Mix thoroughly.

    • Causal Action: Early introduction of the internal standard ensures that any subsequent physical losses (e.g., adsorption to glassware, incomplete SPE elution) are proportionally mirrored by the d10 standard, preserving the native/d10 ratio for accurate quantification.

  • SPE Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (500 mg) with 5 mL Methanol followed by 5 mL LC-MS grade water.

  • Sample Loading: Pass the 500 mL spiked water sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Interference Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causal Action: This specific weak-solvent wash removes highly polar matrix salts and fulvic acids without prematurely eluting the moderately polar Demeton-S sulfoxide.

  • Elution & Reconstitution: Elute the analytes with 5 mL of pure Methanol. Evaporate the eluate under a gentle nitrogen stream at 35°C to near dryness (approx. 0.1 mL), and reconstitute to exactly 1.0 mL with the initial LC mobile phase.

LC-MS/MS Analysis Parameters

Chromatographic separation is achieved using a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and resolution from isobaric interferences[5].

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5mM NH₄Fo + 0.1% FA)% Mobile Phase B (Methanol + 0.1% FA)
0.00.3955
1.00.3955
6.00.31090
8.00.31090
8.10.3955
10.00.3955

Causal Action for Mobile Phase: The inclusion of 5 mM ammonium formate in Mobile Phase A acts as a volatile buffer. It stabilizes the droplet pH during desolvation and promotes the formation of the protonated precursor ion [M+H]⁺ in the ESI source, significantly enhancing sensitivity and signal stability for sulfoxide-containing compounds[6].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-S sulfoxide275.1169.015Quantifier
Demeton-S sulfoxide275.189.025Qualifier
Demeton-S sulfoxide-d10285.1175.015Internal Standard (Quantifier)

(Note: Exact m/z values and optimal collision energies may vary slightly based on specific instrument calibration).

Visualizing the Analytical Workflow

Workflow S1 1. Water Sample Collection & Quenching S2 2. Spike with SIL-IS (Demeton-S sulfoxide-d10) S1->S2 S3 3. Solid Phase Extraction (HLB Cartridge) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Isotope Dilution Quantification S4->S5

Self-validating isotope dilution SPE-LC-MS/MS workflow for water analysis.

Quality Assurance & Quality Control (QA/QC)

To ensure the protocol operates as a self-validating system, the following QC measures are mandatory:

  • Method Blanks: Processed every 10 samples using HPLC-grade water spiked only with the d10 internal standard. This ensures no carryover from the SPE manifold or LC column is falsely identified as native contamination.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Environmental samples spiked with a known concentration of native Demeton-S sulfoxide prior to extraction. This validates the accuracy of the d10-correction across different water hardness and organic carbon levels.

Table 3: Representative Method Validation Data

Matrix TypeSpiking Level (ng/L)Absolute SPE Recovery (%)IDMS Corrected Recovery (%)RSD (%)
Reagent Water10.082.499.83.2
Surface Water10.065.1101.24.5
Groundwater50.071.398.72.8

Observation: Absolute SPE recovery drops significantly in complex matrices (e.g., Surface Water) due to competitive binding on the HLB cartridge and subsequent ion suppression in the MS source. However, the Isotope Dilution Mass Spectrometry (IDMS) corrected recovery remains near 100%, proving the absolute efficacy of the Demeton-S sulfoxide-d10 standard.

Conclusion

The application of Demeton-S sulfoxide-d10 as an internal standard transforms a highly variable trace-environmental analysis into a robust, high-fidelity assay. By adhering to this isotope dilution SPE-LC-MS/MS protocol, researchers and environmental monitoring agencies can confidently quantify OP pesticide contamination, ensuring compliance with stringent water quality regulations and safeguarding public health.

References

  • Thermo Fisher Scientific. "EPA Method 543 - Quantitation of Organic Pesticides in Drinking Water Using Online Pre-concentration/Solid Phase Extraction and Tandem Mass Spectrometry." 3

  • National Institutes of Health (PMC). "A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices." 4

  • Analytical Chemistry - ACS Publications. "Trace Level Determination of Organophosphorus Pesticides in Water with the New Direct-Electron Ionization LC/MS Interface." 2

  • MDPI. "Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels." 6

  • ResearchGate. "Mobility and degradation of disulfoton in coffee culture soil." 1

  • PubMed. "[Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry]." 5

  • Alfa Chemistry @ ChemBuyersGuide.com. "DEMETON-S SULFOXIDE-D10 Product Specifications."

Sources

Method

Topic: The Strategic Use of Demeton-S Sulfoxide-d10 in Advanced Multi-Residue Pesticide Screening

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Multi-residue pesticide analysis in complex matrices such as food and environmental samples presents significant analytical cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-residue pesticide analysis in complex matrices such as food and environmental samples presents significant analytical challenges, primarily due to matrix effects that can compromise the accuracy and precision of quantitative results. This application note provides a comprehensive guide to the use of Demeton-S Sulfoxide-d10, a stable isotope-labeled (SIL) internal standard, to enhance the robustness and reliability of multi-residue screening methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail a complete workflow, from sample preparation using the QuEChERS methodology to instrumental analysis and data interpretation, underscoring the critical role of SIL internal standards in modern analytical toxicology and food safety.

Introduction: The Imperative for Precision in Pesticide Analysis

The global use of pesticides in agriculture is essential for maintaining crop yields; however, their residues in food products and the environment are a significant public health concern.[1][2] Regulatory bodies worldwide, such as the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA), establish Maximum Residue Limits (MRLs) to ensure consumer safety.[2][3] Consequently, highly sensitive and accurate analytical methods are required for the simultaneous screening of hundreds of pesticide residues in diverse and complex sample matrices.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this task due to its high selectivity and sensitivity.[5][6][7] However, a persistent challenge in LC-MS/MS analysis is the phenomenon known as "matrix effects," where co-extracted compounds from the sample matrix interfere with the ionization of the target analytes, leading to either signal suppression or enhancement.[8][9][10][11] This can result in significant quantification errors.

To overcome this, the principle of isotope dilution mass spectrometry (IDMS) is employed, which involves the addition of a stable isotope-labeled version of the analyte as an internal standard (IS) at the beginning of the sample preparation process.[12] Because the SIL internal standard is chemically identical to the native analyte, it experiences the same variations during extraction, cleanup, and ionization.[12][13] By measuring the ratio of the native analyte to the SIL-IS, these variations can be effectively nullified, leading to highly accurate and precise quantification.[12] Demeton-S Sulfoxide-d10 is the deuterated analog of Demeton-S Sulfoxide, a metabolite of the organophosphorus insecticide Demeton.[14][15][16][17] Its use as an internal standard is ideal for the quantification of the parent compound and other structurally related organophosphorus pesticides.

Experimental Workflow

Materials and Reagents
  • Standards: Demeton-S Sulfoxide-d10 (Internal Standard), Demeton-S Sulfoxide, and other target pesticide analytical standards.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Ethyl Acetate.

  • Reagents: Formic Acid, Ammonium Formate, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate.

  • QuEChERS Kits: Commercially available QuEChERS extraction salts and dispersive SPE (d-SPE) cleanup tubes containing Primary Secondary Amine (PSA) and MgSO₄.[18][19][20]

  • Equipment: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system (e.g., equipped with an electrospray ionization source).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each pesticide standard and the Demeton-S Sulfoxide-d10 internal standard in an appropriate solvent (e.g., acetonitrile) to prepare individual stock solutions. Store at -20°C.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working solution containing all target pesticide analytes by diluting the primary stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of Demeton-S Sulfoxide-d10 in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture in a clean solvent (for solvent-based calibration) or in blank matrix extract (for matrix-matched calibration) to minimize quantification bias.[4][21] Fortify each level with the internal standard working solution to a final concentration of, for example, 50 ng/mL.

Sample Preparation: The QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation in multi-residue pesticide analysis.[18][19][22]

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil). For samples with low water content, add a defined amount of water prior to homogenization to improve extraction efficiency.[4]

  • Extraction and Fortification:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Crucially, add a precise volume of the Demeton-S Sulfoxide-d10 internal standard working solution. This step ensures that the IS is present throughout the entire workflow.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, and citrate buffer).[22]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing MgSO₄ (to remove residual water) and PSA (to remove interferences like organic acids and sugars).[20][23]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step Sample 1. Homogenized Sample (10g) Add_IS 2. Add Internal Standard (Demeton-S Sulfoxide-d10) Sample->Add_IS Add_Solvent 3. Add Acetonitrile (10 mL) Add_IS->Add_Solvent Add_Salts 4. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 5. Shake & Centrifuge Add_Salts->Shake Supernatant1 Acetonitrile Extract Shake->Supernatant1 Transfer 6. Transfer Supernatant Supernatant1->Transfer Aliquot dSPE_Tube 7. Add to d-SPE Tube (PSA + MgSO4) Transfer->dSPE_Tube Vortex 8. Vortex & Centrifuge dSPE_Tube->Vortex Final_Extract Final Extract for LC-MS/MS Vortex->Final_Extract

Fig 1. QuEChERS Sample Preparation Workflow.
Instrumental Analysis: LC-MS/MS

The analysis is performed using a Liquid Chromatography-Tandem Mass Spectrometry system operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[5][24]

ParameterSettingRationale
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of pesticides.
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormateCommon mobile phase for positive mode ESI, promoting protonation.
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium FormateOrganic modifier for eluting analytes from the column.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS applications.
Injection Volume 5 µLA standard volume to balance sensitivity and column loading.
Gradient Optimized for separation of target analytes (e.g., 5% B to 95% B over 15 min)Ensures chromatographic separation of isomers and reduces co-elution with matrix components.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar and thermally labile compounds like many pesticides.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[24]

Table 1. Example LC-MS/MS Parameters.

MRM Transitions: For each analyte, at least two MRM transitions (a quantifier and a qualifier) are monitored to ensure confident identification. The ratio of the qualifier to quantifier ion should be consistent between standards and samples.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Demeton-S Sulfoxide (Oxydemeton-methyl)247.0169.0109.0
Demeton-S Sulfoxide-d10 (IS) 257.0 179.0 119.0
Carbendazim (Example Analyte)192.1160.1132.1
Imidacloprid (Example Analyte)256.0209.0175.1

Table 2. Example MRM Transitions for Target Analytes and the Internal Standard. (Note: d10-IS transitions are hypothetical and must be empirically determined. The precursor ion for the d10 standard will be 10 Da higher than the native compound, and fragment ions may or may not retain all deuterium labels.)

Data Analysis and Quality Assurance

Quantification and the Role of the Internal Standard

The concentration of each pesticide is determined by calculating the ratio of its peak area to the peak area of Demeton-S Sulfoxide-d10. This ratio is then plotted against the concentration to generate a calibration curve. The use of the IS corrects for any loss of analyte during sample preparation and compensates for matrix-induced ion suppression or enhancement.[12][13]

Matrix_Effect_Correction cluster_problem The Problem: Matrix Effect cluster_solution The Solution: Isotope Dilution Analyte_Solvent Analyte in Solvent High Signal Analyte_Matrix Analyte in Matrix Co-eluting matrix components Ion Suppression Reduced Signal Analyte_Solvent->Analyte_Matrix Leads to Inaccurate (Low) Result Analyte_IS_Matrix Analyte + IS in Matrix IS also suppressed Ratio remains constant Accurate_Result Accurate Quantification Analyte_IS_Matrix->Accurate_Result Ratio Corrects for Suppression

Fig 2. How an Internal Standard Corrects for Matrix Effects.
Method Validation

A robust analytical method requires thorough validation to ensure its performance is fit for purpose.[25][26] Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a linear response over the expected concentration range, with a correlation coefficient (r²) ≥ 0.99.[24]

  • Accuracy: Determined by recovery experiments, where blank samples are spiked with known concentrations of analytes. Mean recoveries should typically be within the 70-120% range.[5][20]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be ≤ 20%.[27][28]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ must be at or below the regulatory MRL.

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

Conclusion

The integration of stable isotope-labeled internal standards, such as Demeton-S Sulfoxide-d10, is fundamental to achieving high-quality, defensible data in multi-residue pesticide screening. By compensating for inevitable variations in sample preparation and instrument response—particularly matrix effects—the isotope dilution technique ensures a level of accuracy and precision that is essential for regulatory compliance and consumer protection. The QuEChERS-based LC-MS/MS protocol detailed here provides a robust framework for the reliable quantification of organophosphorus pesticides and other residues in a variety of complex sample types.

References

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PMC. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Royal Society of Chemistry. [Link]

  • Understanding Pesticide Residue Limits in Food Processing. AAA Compliance Partners. [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Taylor & Francis Online. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • QuEChERS Home. CVUA Stuttgart. [Link]

  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. CDC Stacks. [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert. Restek. [Link]

  • Singapore Food Agency (SFA) introduces Maximum Residue Limits for Not Allowed Food Pesticides and Veterinary Drugs. Food Compliance International. [Link]

  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. ResearchGate. [Link]

  • Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Japan Ministry of Health, Labour and Welfare. [Link]

  • Singapore Introduces Maximum Residue Limits for Not Allowed Food Pesticides and Veterinary Drugs. Trace One. [Link]

  • Regulatory Limits for Contaminants in Food. Singapore Food Agency. [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. ACS Publications. [Link]

  • Isotope Labeling. Cerno Bioscience. [Link]

  • Demeton. Wikipedia. [Link]

  • Pesticide residues in food. World Health Organization (WHO). [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. [Link]

  • Demeton. INCHEM. [Link]

  • Demeton-S-Methyl Sulfoxide. INCHEM. [Link]

  • Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Taiwan Food and Drug Administration. [Link]

  • Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. [Link]

  • A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. PMC. [Link]

  • Multiresidue Method for the Rapid Determination of Pesticide Residues in Tea Using Ultra Performance Liquid Chromatography Orbitrap High Resolution Mass Spectrometry and In-Syringe Dispersive Solid Phase Extraction. ACS Omega. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • A Multi-Residue Method for the Determination of 77 Pesticides in Red Ginseng Using QuEChERS and Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS). MDPI. [Link]

  • An Overview of Multi-residue Pesticide Testing. Waters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve matrix effects with Demeton-S Sulfoxide-d10

Welcome to the Technical Support Center for organophosphate pesticide bioanalysis. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphate pesticide bioanalysis. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanisms that govern LC-MS/MS workflows.

While stable-isotope-labeled internal standards (SIL-IS) like Demeton-S Sulfoxide-d10 are the gold standard for quantitative accuracy[1], they are not immune to the complex realities of electrospray ionization (ESI) and matrix interference. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to ensure your data maintains absolute scientific integrity.

Part 1: The Mechanistic Reality of SIL-IS and Matrix Effects

The fundamental assumption of using Demeton-S Sulfoxide-d10 is that the native analyte and the deuterated internal standard will experience identical extraction recoveries and ionization efficiencies[2]. However, this assumption breaks down under specific chromatographic and mass spectrometric conditions:

  • The Deuterium Isotope Effect: Replacing ten hydrogen atoms with deuterium subtly reduces the molar volume and lipophilicity of the molecule[3]. In reversed-phase chromatography (e.g., C18 columns), this reduction in lipophilicity causes the heavily deuterated Demeton-S Sulfoxide-d10 to elute slightly earlier than the native Demeton-S Sulfoxide[1].

  • Differential Matrix Effects: During ESI, co-eluting matrix components (such as lipids, pigments, or organic acids from crops and soil) compete with the analyte for charge at the droplet surface, causing ion suppression[4]. If the retention time (RT) shift caused by the deuterium isotope effect places the native analyte inside a sharp matrix suppression zone while the d10-IS escapes it, the two compounds will experience differential matrix effects[1][2]. This skews the area ratio and causes catastrophic quantification errors.

  • Absolute Signal Loss: A SIL-IS is a mathematical correction tool; it corrects for relative response fluctuations but cannot recover absolute signal lost to severe ESI charge competition[3]. If the matrix outcompetes the analyte for charge, the absolute signal will plummet below the Limit of Quantification (LOQ), regardless of the internal standard's presence.

Part 2: Diagnostic Decision Tree

Use the following logical workflow to diagnose the root cause of precision and accuracy failures when quantifying Demeton-S Sulfoxide.

MatrixEffectDiagnostic Start Signal Anomaly Detected: Demeton-S Sulfoxide-d10 CheckSignal Is Absolute Analyte Signal Below LOQ (S/N < 10)? Start->CheckSignal SevereSuppression Severe Ion Suppression: Optimize QuEChERS & Dilute CheckSignal->SevereSuppression Yes CheckRT Evaluate RT Shift (Native vs. d10 IS) CheckSignal->CheckRT No IsotopeEffect Deuterium Isotope Effect: Differential Matrix Suppression CheckRT->IsotopeEffect RT Shift > 0.05 min CheckExchange Evaluate H/D Exchange or IS Cross-Talk CheckRT->CheckExchange Co-eluting perfectly OptimizeLC Optimize LC Gradient or Switch Column Phase IsotopeEffect->OptimizeLC

Diagnostic workflow for resolving LC-MS/MS matrix effects with Demeton-S Sulfoxide-d10.

Part 3: Troubleshooting Guide (FAQs)

Q: My calibration curve looks fine in solvent, but my Demeton-S Sulfoxide/d10 ratio drifts unpredictably across a batch sequence of agricultural samples. Why? A: This is the hallmark of differential matrix effects[1][2]. As unextracted matrix components accumulate in the MS source or on the analytical column over a long batch, the boundaries of ESI ion suppression zones dynamically shift[4]. Because your native analyte and d10-IS are partially resolved due to the deuterium isotope effect, this shifting suppression zone disproportionately affects one compound over the other. Solution: You must map the suppression zones (see Protocol 1) and adjust your mobile phase gradient to push the elution window into a matrix-free region.

Q: The d10 internal standard is perfectly correcting my area ratios, but my absolute Demeton-S Sulfoxide signal is dropping below the LOQ. How do I fix this? A: A SIL-IS cannot magically recover ions that were never formed in the source[3]. Severe ion suppression (Matrix Effect < 80%) means the co-eluting matrix is entirely outcompeting your analyte for droplet surface charge during ESI[4]. Solution: You must intervene at the sample preparation stage. Implement a rigorous dispersive solid-phase extraction (d-SPE) cleanup to physically remove the competing matrix[5], followed by extract dilution[6].

Q: Could my Demeton-S Sulfoxide-d10 be degrading or exchanging isotopes in the matrix? A: Yes. Deuterium exchange (H/D back-exchange) occurs when deuterium atoms on the IS are replaced by hydrogen atoms from the sample matrix or protic solvents[1][7]. This manifests as a mysterious loss of IS signal and a false inflation of the native Demeton-S Sulfoxide signal (due to the IS reverting to the native mass). Solution: Ensure your extraction buffers avoid extreme pH levels and minimize prolonged exposure to protic solvents (like water or methanol) during heated evaporation steps.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion Mapping

Causality: This protocol is a self-validating system. By continuously infusing the analyte while injecting a blank matrix, any drop in the baseline MS signal visually proves the exact retention time window where ESI charge competition occurs[4].

  • Setup: Connect a syringe pump to a post-column T-piece leading directly into the ESI source.

  • Infusion: Continuously infuse a 1 µg/mL pure standard of Demeton-S Sulfoxide at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., extracted soil or crop) through the LC system using your standard analytical gradient.

  • Validation: Monitor the MS/MS baseline. A sudden drop in the continuous signal indicates a suppression zone[3]. Overlay your standard MRM chromatogram; if the native and d10-IS peaks straddle the edge of this dip, you have confirmed differential matrix effects. Modify the LC gradient to shift the analytes away from this zone.

Protocol 2: Optimized QuEChERS & d-SPE Cleanup

Causality: To resolve severe absolute signal loss, the competing matrix must be physically removed[5]. This system is self-validating: if the final 1:10 diluted extract yields a higher absolute peak area than the undiluted extract, it mathematically proves that severe ion suppression was previously masking the analyte[6].

  • Hydration & Extraction: Weigh 5.0 g of homogenized sample into a 50 mL tube. Add 5 mL of water (crucial for dry matrices) and extract with 10 mL acetonitrile[5].

  • Partitioning: Add 4 g MgSO4 and 1 g NaCl. Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes[5].

  • d-SPE Cleanup: Transfer 1.5 mL of the supernatant into a d-SPE tube containing 50 mg C18 (removes lipids), 50 mg PSA (removes organic acids), and 150 mg MgSO4[5].

  • Dilution Validation: Vortex and centrifuge. Dilute the final extract 1:10 with the initial LC mobile phase[6]. Inject both the neat and diluted extracts to evaluate absolute recovery.

Part 5: Quantitative Evaluation Metrics

Use the following table to standardize your evaluation of matrix effects and determine the necessary corrective actions.

MetricCalculation FormulaAcceptable RangeDiagnostic InterpretationCorrective Action
Matrix Effect (ME) (Area in Matrix / Area in Solvent) × 100[1]80% – 120%Negligible matrix interference.Proceed with standard analysis.
Severe Ion Suppression ME < 80%< 80%Charge competition in ESI source[4].Optimize d-SPE cleanup[5]; Apply sample dilution[6].
Ion Enhancement ME > 120%> 120%Matrix components artificially enhancing ionization.Implement matrix-matched calibration[4][8].
Differential ME |ME_native - ME_IS|≤ 5% varianceDeuterium isotope effect causing RT shift into suppression zone[2].Alter LC gradient; Perform post-column infusion mapping[4].

Sources

Optimization

Technical Support Center: Troubleshooting Demeton-S and Metabolite Degradation During Extraction

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex extraction of Demeton-S and its primary metabolites (Dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex extraction of Demeton-S and its primary metabolites (Demeton-S-sulfoxide and Demeton-S-sulfone ).

Demeton-S is an organothiophosphate that poses severe analytical challenges due to its high susceptibility to degradation during sample preparation. This guide provides causality-driven troubleshooting, self-validating protocols, and data-backed strategies to ensure absolute analyte integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing low recovery of the parent Demeton-S and artificially high levels of Demeton-S-sulfoxide/sulfone in my QuEChERS extracts? Causality: Demeton-S is highly prone to rapid oxidation during sample comminution and extraction, especially in matrices with high water content or active endogenous oxidases. If the parent compound oxidizes during the workflow, it artificially inflates the quantification of its sulfoxide and sulfone metabolites, ruining the mass balance of your experiment. Solution: Implement a self-validating antioxidant protocol. Homogenize the sample with antioxidants such as L-ascorbic acid, butylhydroxytoluene (BHT), or a 0.2% w/v thiourea solution prior to solvent addition[1][2]. Self-Validation Step: Always spike a deuterated Demeton-S internal standard (IS) into the matrix before homogenization. If the IS oxidizes during LC-MS/MS analysis, your antioxidant capacity is insufficient and must be scaled up.

Q2: How does matrix pH affect the stability of Demeton-S and its sulfone metabolite during liquid-liquid extraction (LLE) or d-SPE? Causality: Organophosphorus compounds, including Demeton-S and its sulfone, undergo rapid chemical hydrolysis under alkaline conditions (pH > 7)[3]. This leads to the irreversible cleavage of the phosphate ester bond and total analyte loss. Solution: Maintain the sample extract at a strictly controlled, slightly acidic pH (5.0–6.0)[1]. When using the QuEChERS method, utilize the buffered modifications (e.g., EN 15662). Specifically, extract with acetonitrile containing 1% acetic acid and buffer the system with anhydrous sodium acetate and magnesium sulfate[4]. Avoid using strongly basic sorbents during the d-SPE clean-up phase.

Q3: My recoveries drop significantly after the solvent evaporation/concentration step. What is causing this? Causality: Thermal degradation. The degradation rate of Demeton-S and its metabolites increases exponentially with temperature[1]. Prolonged exposure to temperatures above 35°C during rotary evaporation or nitrogen blow-down cleaves the fragile P-S bond. Solution: Minimize thermal stress. Evaporate extracts under a gentle stream of nitrogen at room temperature (<30°C) or utilize vacuum centrifugation without external heating. Reconstitute immediately in the mobile phase and store in amber vials at ≤ -20°C[1].

Part 2: Quantitative Data & Stability Parameters

The following table summarizes the causal relationships between extraction conditions and analyte stability, serving as a quick-reference guide for method optimization.

Table 1: Stability and Recovery of Demeton-S and Metabolites under Various Extraction Conditions

ParameterConditionEffect on Demeton-SEffect on Demeton-S-sulfoneRecommended Corrective Action
pH Alkaline (pH > 7)Rapid hydrolysis (<30% recovery)Rapid hydrolysis (<40% recovery)Buffer extraction solvent to pH 5.0–6.0 using 1% Acetic Acid.
Temperature > 40°C during evaporationSevere thermal degradationModerate thermal degradationKeep evaporation bath < 30°C; store final extracts at ≤ -20°C.
Oxidation No antioxidants addedRapid conversion to sulfoxideStable (end-stage oxidation product)Pre-treat matrix with 0.2% w/v Thiourea or L-ascorbic acid.
Sorbent GCB (Graphitized Carbon)Potential planar adsorption lossPotential planar adsorption lossRestrict GCB use; rely strictly on PSA/C18 for d-SPE clean-up.

Part 3: Analyte Degradation & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways of degradation and the optimized workflow designed to circumvent them.

G DemS Demeton-S (Parent) DemSO Demeton-S-sulfoxide (Oxidation Product) DemS->DemSO Oxidation (Sample Prep) Hydro Hydrolyzed Products (Irreversible Loss) DemS->Hydro Alkaline Hydrolysis (pH > 7) DemSO2 Demeton-S-sulfone (Oxidation Product) DemSO->DemSO2 Oxidation (Storage/Extraction) DemSO2->Hydro Alkaline Hydrolysis (pH > 7)

Caption: Degradation pathway of Demeton-S via oxidation and alkaline hydrolysis.

Workflow Step1 1. Cryogenic Milling (Liquid N2) Step2 2. Antioxidant Addition (L-ascorbic acid / Thiourea) Step1->Step2 Step3 3. Acidified Extraction (1% HAc in MeCN) Step2->Step3 Step4 4. Buffered Partitioning (NaOAc + MgSO4) Step3->Step4 Step5 5. d-SPE Clean-up (PSA / C18) Step4->Step5

Caption: Optimized QuEChERS workflow preventing Demeton-S oxidation and hydrolysis.

Part 4: Experimental Protocol: Antioxidant-Modified QuEChERS Extraction

This methodology is a self-validating system designed to arrest oxidation and hydrolysis during the extraction of Demeton-S and its metabolites from complex biological or agricultural matrices[2][4].

Step 1: Cryogenic Sample Homogenization

  • Flash-freeze 50 g of the sample using liquid nitrogen immediately upon collection.

  • Mill the sample cryogenically to a fine powder. Causality: Cryo-milling halts endogenous enzymatic activity (e.g., oxidases) that rapidly degrade organothiophosphates.

Step 2: Antioxidant Pre-treatment & Internal Standardization

  • Weigh 10.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Immediately add 20 mL of a 0.2% w/v Thiourea solution (Alternatively, use an L-ascorbic acid/BHT mixture)[1][2].

  • Self-Validation: Spike the sample with isotopically labeled internal standards (e.g., Demeton-S-d6 and Demeton-S-sulfone-d6) to validate extraction efficiency and monitor procedural degradation.

  • Let the mixture stand for 15 minutes at 4°C to allow the antioxidant to permeate the matrix.

Step 3: Acidified Extraction & Partitioning

  • Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid. Causality: This maintains a slightly acidic environment (pH 5.0–6.0), preventing alkaline hydrolysis of the P-S bond[1][4].

  • Vortex vigorously for 1 minute.

  • Add QuEChERS buffer salts: 4 g anhydrous Magnesium Sulfate (MgSO₄) and 1 g anhydrous Sodium Acetate (NaOAc)[4].

  • Shake vigorously for 1.5 minutes to induce phase separation and salt-out the analytes into the organic layer.

  • Centrifuge at 5000 rpm for 5 minutes at 4°C.

Step 4: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer 5 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO₄. Critical Note: Avoid Graphitized Carbon Black (GCB) unless the matrix is heavily pigmented, as GCB can irreversibly adsorb planar organophosphates.

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

Step 5: Concentration and Reconstitution

  • Transfer 2 mL of the cleaned supernatant to a glass vial.

  • Evaporate to near-dryness under a gentle stream of nitrogen at ≤30°C to prevent thermal degradation.

  • Reconstitute in 1 mL of initial LC mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).

  • Store in amber vials at ≤ -20°C until LC-MS/MS analysis[1].

Part 5: References

  • Ueno, E., et al. "Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS". Journal of AOAC INTERNATIONAL, 2004. URL:[Link]

  • Islam, M., et al. "Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food". Semantic Scholar, 2018. URL:[Link]

  • Singh, B. K., et al. "Microbial degradation of organophosphorus compounds". FEMS Microbiology Reviews, 2004. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Demeton-S Sulfoxide-d10 LC-MS/MS Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the method development of isotopically labeled internal standards (ILIS) in multiresidue pesticide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the method development of isotopically labeled internal standards (ILIS) in multiresidue pesticide analysis. Demeton-S Sulfoxide-d10 is a critical internal standard used to correct for matrix effects and extraction losses when quantifying the organothiophosphate insecticide Demeton-S Sulfoxide.

Achieving robust sensitivity and specificity requires precise optimization of the Collision Energy (CE) during Multiple Reaction Monitoring (MRM). This guide provides a self-validating methodology, quantitative reference data, and targeted troubleshooting to ensure your tandem mass spectrometry (MS/MS) workflows are analytically rigorous.

Experimental Methodology: Self-Validating CE Optimization Protocol

Do not rely solely on theoretical mass shifts or solvent-based infusions. The following protocol is designed as a self-validating system : it establishes baseline fragmentation in a clean solvent and immediately challenges those parameters against a complex matrix to ensure real-world applicability.

Step 1: Standard Preparation & Introduction Prepare a 100 ng/mL to 1 µg/mL tuning solution of Demeton-S Sulfoxide-d10 in a 50:50 mixture of LC-grade Water:Methanol containing 0.1% formic acid. Introduce the solution into the mass spectrometer via a syringe pump (direct infusion) or a T-piece combined with the LC flow at 10–20 µL/min.

Step 2: Precursor Ion Isolation (MS1) Operate the instrument in positive Electrospray Ionization (ESI+) mode. Isolate the protonated precursor ion [M+H]+ at m/z 285.1 (the d10 isotopologue shift from the unlabeled m/z 275.1). Adjust the declustering potential (DP) or cone voltage to maximize the transmission of this intact precursor without inducing in-source fragmentation.

Step 3: Breakdown Curve Generation (MS2) Perform a product ion scan while systematically ramping the Collision Energy (CE) from 5 eV to 55 eV[1]. Causality: Ramping the CE maps a breakdown curve, plotting product ion abundance against applied energy. This allows you to pinpoint the exact electron volt (eV) where the precursor is fully depleted and the target product ion reaches its maximum stable intensity.

Step 4: Transition Selection Identify the two most abundant, stable, and specific product ions. The most abundant ion serves as the quantifier transition, while the second most abundant serves as the qualifier transition for structural confirmation.

Step 5: CE Fine-Tuning For each selected MRM transition, step the CE in ±2 eV increments around the apex of the breakdown curve. Deuterated compounds often exhibit a slight Kinetic Isotope Effect (KIE), meaning the optimal CE for the d10 compound may be 1–2 eV higher than its unlabeled counterpart.

Step 6: Matrix Validation (The Self-Validating Loop) Critical Step: Spike the Demeton-S Sulfoxide-d10 into a blank matrix extract (e.g., soil or crop extract) and run the optimized MRM transitions via LC-MS/MS. Validation Logic: If the signal-to-noise (S/N) ratio degrades or the peak shape is compromised compared to the solvent standard, an isobaric matrix interference is likely co-eluting and fragmenting at the selected CE. If this occurs, the system invalidates the primary transition, and you must select an alternative product ion or adjust the CE to favor a more specific fragmentation pathway.

Workflow Visualization

CEOptimization Start 1. Infuse Demeton-S Sulfoxide-d10 Precursor 2. Isolate Precursor [M+H]+ (m/z 285.1) Start->Precursor ProductScan 3. Product Ion Scan (Ramp CE 5-55 eV) Precursor->ProductScan SelectTransitions 4. Select Quant & Qual Transitions ProductScan->SelectTransitions FineTune 5. Fine-Tune CE (±2 eV increments) SelectTransitions->FineTune Validate 6. Matrix Validation (Assess Interferences) FineTune->Validate

Workflow for optimizing collision energy (CE) in LC-MS/MS for Demeton-S Sulfoxide-d10.

Quantitative Data: MRM Transition Reference Table

The unlabeled Demeton-S sulfoxide precursor [M+H]+ at m/z 275.1 typically yields primary product ions at m/z 197.0 and m/z 141.0[2]. Use the table below as a baseline for optimizing your d10 transitions.

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Ion RoleTypical CE (eV)Dwell Time (ms)
Demeton-S Sulfoxide (Unlabeled)275.1197.0Quantifier1750
Demeton-S Sulfoxide (Unlabeled)275.1141.0Qualifier3050
Demeton-S Sulfoxide-d10 285.1207.0Quantifier17 - 1950
Demeton-S Sulfoxide-d10 285.1147.0Qualifier30 - 3250

*Note: The exact m/z of the d10 product ions is strictly dependent on the specific deuteration sites of your standard (e.g., O,O-diethyl-d10 vs. S-ethyl-d10). The CE values for the isotopologue generally require a +1 to +2 eV offset due to the kinetic isotope effect.

Troubleshooting & FAQs

Q: Why is the abundance of my primary quantifier ion fluctuating wildly despite optimizing the CE? A: Signal fluctuation after CE optimization is rarely a fragmentation issue; it is usually a kinetic or ion-trapping artifact. Causality: If your dwell time is set too low (e.g., <10 ms), the instrument cannot sample enough of the peak across the collision cell, leading to poor counting statistics. Conversely, if the collision gas (Argon or Nitrogen) pressure is unstable, the kinetic energy spread of the precursor ions will vary, causing inconsistent fragmentation. Ensure your collision gas pressure is stable and set dwell times to achieve at least 15 data points across your chromatographic peak (typically 30–50 ms per transition).

Q: How do I accurately select the best precursor-to-product ion transitions for the d10 isotopologue compared to the unlabeled compound? A: Do not blindly add +10 Da to the unlabeled product ions. Causality: Fragmentation pathways involve specific bond cleavages. If the unlabeled m/z 197.0 fragment represents the loss of a specific functional group (e.g., the sulfoxide moiety), and that moiety contains none of the deuterium labels, the d10 fragment will retain all 10 deuteriums and appear at m/z 207.0. However, if the lost moiety contains 5 deuteriums, the product ion will appear at m/z 202.0. You must perform a full MS2 product ion scan[1] to empirically observe where the mass shifts occur based on the specific labeling chemistry of your standard.

Q: What causes "cross-talk" between Demeton-S Sulfoxide and its d10 internal standard, and how does CE play a role? A: Cross-talk (or "ghost peaks") occurs when product ions from the unlabeled compound linger in the collision cell and are erroneously detected during the d10 transition dwell time, or vice versa. Causality: While CE dictates the efficiency of fragmentation, excessively high CE can cause over-fragmentation, creating low-mass, non-specific ions that flood the collision cell. To resolve this, ensure your CE is set to the apex of the breakdown curve (not past it), and increase the pause time between MRM transitions (e.g., 5 ms) or optimize the Collision Cell Exit Potential (CXP) to ensure the cell is completely cleared of ions before the next quadrupole mass filter switches.

Q: Why does my optimized CE from the syringe infusion fail to produce good sensitivity in actual soil or crop samples? A: This is a classic symptom of matrix-induced ion suppression. Causality: During syringe infusion in clean solvent, you are observing the absolute optimal CE for the pure compound. However, in a real sample, co-extractives eluting at the same retention time can compete for charge in the ESI source, or produce isobaric background noise at that specific transition. This is why the Matrix Validation (Step 6) in our protocol is mandatory. If sensitivity drops in the matrix, you may need to select a slightly less abundant qualifier ion that resides in a "quieter" region of the mass spectrum, free from matrix interference.

References

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels Source: Foods (PMC / NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of Demeton-S Sulfoxide-d10 in Complex Matrices

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering low or inconsistent recovery of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering low or inconsistent recovery of the stable isotope-labeled (SIL) internal standard, Demeton-S Sulfoxide-d10, during analysis of complex matrices. As a deuterated analog of Demeton-S Sulfoxide, this internal standard is critical for ensuring accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] However, when its own recovery is compromised, it signals a fundamental issue within the analytical method that can invalidate results.

This document provides a structured, in-depth approach to diagnosing and resolving the root causes of this problem, moving from common procedural issues to more nuanced biochemical and instrumental factors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions posed by scientists facing this challenge.

Q1: I'm seeing low and inconsistent recovery of my internal standard, Demeton-S Sulfoxide-d10. What are the primary causes?

A: Low and variable recovery of a SIL internal standard like Demeton-S Sulfoxide-d10 points to one or more issues within your analytical workflow. While SIL internal standards are designed to mimic the analyte's behavior, they are not immune to significant procedural flaws.[3] The primary culprits can be categorized as:

  • Inefficient Sample Extraction and Cleanup: The chosen method may not be suitable for the analyte's polarity or the specific matrix, leading to loss of the standard during extraction or aggressive cleanup steps.[4]

  • Severe Matrix Effects: Co-extracted components from the sample can interfere with the ionization of the internal standard in the mass spectrometer source.[5][6] In some cases, the analyte and the SIL-IS can be affected differently, compromising the corrective power of the standard.

  • Chemical or Isotopic Instability: The standard may be degrading due to suboptimal pH or temperature during the procedure. In rare cases, deuterium-labeled standards can undergo hydrogen exchange, altering their chemical identity.

  • Instrumental Issues: Problems such as source contamination, analyte adsorption in the chromatographic system, or inconsistent injection volumes can lead to a perceived low recovery.[7][8]

Q2: How can I determine if my sample extraction and cleanup procedure is the root cause?

A: Your extraction strategy must be optimized for both the analyte and the matrix. Demeton-S Sulfoxide is a polar metabolite of the organophosphorus pesticide Demeton-S.[9][10] Its recovery from complex matrices like soil, agricultural products, or plasma is highly dependent on the chosen sample preparation technique.

  • For Agricultural and Food Matrices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.[11][12] It involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., MgSO₄, NaCl) and a cleanup step with dispersive solid-phase extraction (dSPE).[13] If your recovery is low, re-evaluate your dSPE sorbents. For example, while Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, it can sometimes retain polar pesticides.[4]

  • For Aqueous and Biological Matrices: Solid-Phase Extraction (SPE) is often the method of choice.[14][15] The key is selecting the correct sorbent. For a polar compound like Demeton-S Sulfoxide, a reversed-phase sorbent like C18 may not be sufficiently retentive. Consider polymeric sorbents that offer a broader range of interaction mechanisms. Critically, the pH of the sample must be controlled, as organophosphorus esters can hydrolyze under acidic or basic conditions.[14]

To diagnose the issue, perform a recovery experiment. Spike a known amount of Demeton-S Sulfoxide-d10 into a blank matrix and process it alongside a "post-extraction spike," where the standard is added to the final, clean extract from a blank matrix just before analysis. A significant difference between the two indicates losses during the extraction/cleanup phase.

Q3: What are "matrix effects" and how can they affect my SIL-IS even if it's chemically similar to the analyte?

A: Matrix effects are a phenomenon, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[5][16] This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal).

While a SIL-IS is the best tool to combat matrix effects, its effectiveness relies on one critical assumption: that it is affected in the exact same way as the native analyte.[17] This assumption can fail if:

  • The SIL-IS and analyte do not perfectly co-elute. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time (an "isotope effect").[3] If this shift causes the standard to elute in a region with a different matrix effect profile than the analyte, the correction will be inaccurate.

  • The matrix effect is extremely severe. In highly complex matrices, the degree of ion suppression can be so profound that the internal standard signal is lost or becomes highly variable, rendering it ineffective.

You can diagnose matrix effects by performing a post-extraction spike experiment and comparing the signal of the standard in the matrix extract to its signal in a neat solvent.[16] A significant difference confirms the presence of matrix effects.

Q4: Could my Demeton-S Sulfoxide-d10 be degrading during my sample preparation or analysis?

A: Yes, stability is a critical factor. Organophosphorus pesticides and their metabolites can be susceptible to degradation under certain conditions.[14]

  • pH Sensitivity: Demeton-S and its metabolites can undergo hydrolysis. Ensure your extraction and final sample solutions are buffered to a neutral or slightly acidic pH to maintain stability.[14]

  • Temperature Sensitivity: Avoid excessive heat during sample processing steps, such as solvent evaporation. Perform these steps at moderate temperatures (e.g., below 40°C).[18]

  • H/D Exchange: While less common for the deuterium labels on Demeton-S Sulfoxide-d10, it is a known phenomenon for some deuterated standards, where deuterium atoms can exchange with protons from the solvent or matrix, particularly in aqueous solutions. This would reduce the concentration of the labeled standard and lead to artificially low recovery calculations.

To test for degradation, incubate the standard in a blank matrix extract over a time period that mimics your sample preparation workflow and analyze it for any loss in signal compared to a freshly prepared sample.

Q5: My extraction seems efficient and I've addressed matrix effects. Could my LC-MS/MS system be the issue?

A: Absolutely. The analytical instrument itself can be a source of analyte loss.

  • Adsorption/Active Sites: Polar organophosphorus compounds are known to be "sticky" and can adsorb to active sites within the GC or LC system, such as the injector liner, column frits, or transfer tubing.[7] This is particularly problematic at low concentrations. This effect can be mitigated by using ultra-inert columns and ensuring a clean sample flow path.

  • MS Source Contamination: Complex matrices can deposit non-volatile material in the ion source over the course of an analytical run. This buildup can suppress the ionization efficiency for all analytes, including the internal standard, leading to a downward drift in response as the sequence progresses.[8] Regular source cleaning is essential when analyzing complex samples.

Section 2: In-Depth Troubleshooting Guides

Follow these systematic guides to pinpoint and resolve the cause of low recovery.

Guide 2.1: Optimizing Sample Extraction & Cleanup

The goal of this workflow is to ensure that Demeton-S Sulfoxide-d10 is efficiently extracted from the matrix and not lost during subsequent cleanup steps.

A Start: Low IS Recovery B Perform Extraction Efficiency Test (Pre- vs. Post-Extraction Spike) A->B C Is Recovery >80% in Pre-Spike? B->C D Extraction is likely efficient. Proceed to Matrix Effect Diagnosis (Guide 2.2). C->D Yes E Extraction is inefficient. Identify the source of loss. C->E No F Review Initial Extraction (e.g., QuEChERS, SPE) E->F G Review dSPE / SPE Cleanup Step E->G H Is the extraction solvent appropriate for a polar analyte? (e.g., Acetonitrile is preferred over Ethyl Acetate for polar pesticides). [34] F->H I Are salts causing phase separation issues? F->I J Are cleanup sorbents too aggressive? (e.g., GCB or PSA might retain polar analytes). [34] G->J K Is the SPE sorbent correct? (e.g., Polymeric vs. C18). [2] G->K L Optimize Method: - Change solvent - Adjust salt content - Test alternative sorbents (See Table 1) - Control pH [2] H->L I->L J->L K->L M Re-run Extraction Efficiency Test L->M M->C

Caption: Troubleshooting workflow for extraction efficiency.

Protocol: Evaluating Extraction Efficiency
  • Prepare Three Sample Sets:

    • Set A (Pre-Extraction Spike): Homogenize a blank matrix sample. Spike with Demeton-S Sulfoxide-d10 at a known concentration before starting the extraction procedure.

    • Set B (Post-Extraction Spike): Homogenize and extract a blank matrix sample. Spike the final, clean extract with the same concentration of Demeton-S Sulfoxide-d10 just before LC-MS/MS analysis.

    • Set C (Neat Standard): Prepare a standard of Demeton-S Sulfoxide-d10 in the final elution solvent at the same concentration.

  • Process and Analyze: Process Set A through the entire extraction and cleanup workflow. Analyze all three sets by LC-MS/MS.

  • Calculate Recovery:

    • Extraction Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • An extraction recovery below 70-80% indicates significant losses during sample preparation.[19]

Table 1: Comparison of Common dSPE/SPE Sorbents for Different Matrices
SorbentPrimary FunctionBest ForPotential Pitfall for Demeton-S Sulfoxide-d10
MgSO₄ Removes residual waterUniversal in QuEChERSGenerally safe, essential for good phase separation.
PSA Removes sugars, fatty acids, organic acidsHigh-sugar fruits, vegetablesCan adsorb polar analytes. Use a minimal amount if needed.[4]
C18 (End-capped) Removes non-polar interferences (lipids)Fatty matrices (e.g., avocado, oils)May have little interaction with polar sulfoxides.
GCB (Graphitized Carbon Black) Removes pigments, sterolsHighly pigmented matrices (e.g., spinach, tea)Strong, non-specific adsorbent; high risk of retaining planar or polar analytes. Use with extreme caution.
Polymeric SPE (e.g., HLB) Broad-spectrum retentionAqueous samples, biological fluidsExcellent choice for retaining and eluting polar compounds like Demeton-S Sulfoxide.[14]
Guide 2.2: Diagnosing and Mitigating Matrix Effects

This workflow helps quantify the impact of the matrix on the MS signal and provides strategies to compensate for it.

A Start: Suspected Matrix Effects B Perform Matrix Effect Test (Post-Extraction Spike vs. Neat Standard) A->B C Calculate Matrix Effect (ME) % B->C D Is ME between 80-120%? C->D E Matrix effects are minimal. Investigate other causes (Stability, Instrument). D->E Yes F Significant matrix effects detected. (ME < 80% = Suppression, ME > 120% = Enhancement). [5] D->F No G Implement Mitigation Strategies F->G H Dilute the final extract (e.g., 5x, 10x). This is often the simplest solution. [13] G->H I Improve sample cleanup. (Revisit Guide 2.1, Table 1). G->I J Modify chromatography to separate IS from interfering peaks. G->J K Use Matrix-Matched Calibrants G->K L Re-evaluate method performance. H->L I->L J->L K->L

Caption: Workflow for diagnosing and mitigating matrix effects.

Protocol: Quantifying Matrix Effects
  • Use Data from Guide 2.1: Utilize the results from Set B (Post-Extraction Spike) and Set C (Neat Standard).

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set C) * 100

  • Interpret the Results:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion suppression is occurring.[6][16]

    • ME > 100%: Ion enhancement is occurring.[16]

    • Regulatory guidelines often suggest that the matrix effect should be within a range of 80-120%.

Protocol: Preparing Matrix-Matched Calibrants

This is a robust strategy to compensate for matrix effects that cannot be eliminated through cleanup or dilution.

  • Obtain Blank Matrix: Source a sample of the matrix you are analyzing that is known to be free of the target analytes.

  • Process the Blank Matrix: Perform your entire extraction and cleanup procedure on this blank matrix to generate a "blank matrix extract."

  • Prepare Calibration Curve: Instead of preparing your calibration standards in a neat solvent, dilute your standard stock solutions using the blank matrix extract as the diluent.

  • Analyze: Use this matrix-matched calibration curve to quantify your samples. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

Guide 2.3: Investigating Analyte & SIL-IS Stability

This workflow addresses the possibility of analyte degradation or isotopic exchange during sample processing.

A Start: Suspected Instability B Perform Matrix Stability Test (Incubate IS in blank matrix extract over time) A->B C Is IS signal stable over the typical sample prep time? B->C D Instability is not the primary issue. C->D Yes E Instability confirmed. C->E No F Investigate Cause E->F G Check pH of all solutions. (Organophosphorus esters can hydrolyze). [2] F->G H Check temperature of processing steps (e.g., evaporation). [19] F->H I Consider potential for H/D exchange, especially in highly aqueous, non-buffered solutions. [11] F->I J Optimize Method: - Buffer extracts to neutral/slightly acidic pH - Reduce temperatures - Minimize sample processing time G->J H->J I->J K Re-run Stability Test J->K K->C

Caption: Workflow for assessing internal standard stability.

Protocol: Matrix Stability Assessment
  • Prepare Spiked Matrix Extract: Spike Demeton-S Sulfoxide-d10 into a blank matrix extract (the final, clean solution after the full sample prep procedure).

  • Time-Point Analysis: Aliquot the spiked extract into several vials.

    • Analyze one vial immediately (T=0).

    • Store the remaining vials at the same conditions (e.g., room temperature on the benchtop, in the autosampler) as your typical samples.

    • Analyze the vials at subsequent time points (e.g., T=2h, T=4h, T=8h, T=24h) that bracket your longest possible sample preparation and run time.

  • Evaluate Signal: Compare the peak area of the internal standard at each time point to the T=0 result. A decline of more than 15% suggests a stability issue that needs to be addressed by modifying the procedure (e.g., refrigeration, pH adjustment).

Section 3: Summary of Key Recommendations

Issue CategoryKey RecommendationRationale
Extraction & Cleanup Use a polar-compatible extraction method like QuEChERS with acetonitrile. Be judicious with cleanup sorbents (especially GCB and PSA).Ensures efficient extraction of the polar sulfoxide analyte while minimizing losses during cleanup.[4][13]
Matrix Effects Quantify matrix effects using a post-extraction spike. If significant, dilute the sample extract (e.g., 10x) as a first step.Dilution is the simplest and often most effective way to reduce the concentration of interfering matrix components.[20]
Quantification Employ matrix-matched calibration curves for the most accurate results in complex matrices.This method inherently compensates for matrix effects and extraction inefficiencies that affect the analyte and standard similarly.
Stability Buffer all aqueous solutions and final extracts to a neutral or slightly acidic pH and avoid high temperatures during solvent evaporation.Prevents potential hydrolysis of the organophosphorus ester bonds and ensures analyte integrity.[14][18]
Instrumentation Use ultra-inert columns and perform regular ion source cleaning when analyzing complex matrices.Minimizes analyte loss due to adsorption and maintains instrument sensitivity over time.[7][8]

Section 4: References

  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. [Link]

  • Application Of Solid Phase Micro-Extraction For The Analysis Of Organophosphorus Pesticide Residue: A Review. Jamia Hamdard. [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Basic Principle and Application of the QuEChERS Method. Hawach Scientific. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • QuEChERS Methodology: AOAC Method. Restek. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]

  • Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. J-Stage. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage. [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. ResearchGate. [Link]

  • Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. ACS Publications. [Link]

  • Fast determination of demeton-S-methylsulfoxide (Metasystox R) in blood plasma. PubMed. [Link]

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Japan Food Chemical Research Foundation. [Link]

  • LC-MSMS - Points of attention when using isotope labelled standards. Wageningen University & Research. [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. ResearchGate. [Link]

  • The Selection of Internal Standards in the Absence of Isotopes. Welch Materials, Inc. [Link]

  • Overcoming challenges associated with analyzing pesticides. AZoLifeSciences. [Link]

  • [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • A systematic review of organophosphorus pesticides detection in biological matrices. Taylor & Francis Online. [Link]

  • Demeton-S. PubChem. [Link]

  • Demeton. Wikipedia. [Link]

  • Demeton-S-d10. PubChem. [Link]

  • Recoveries of four representative organophosphorus pesticides from 18 plant products belonging to different botanical categories: implications for matrix effects. PubMed. [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. [Link]

  • (PDF) Organophosphorus Pesticides Analysis. ResearchGate. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. ACS Publications. [Link]

  • Demeton-s-methyl (EHC 197, 1997). INCHEM. [Link]

  • High-Purity Demeton-S-methyl-sulfoxide for Accurate Residue Analysis. HPC Standards. [Link]

  • OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION. FAO. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert column. Agilent. [Link]

  • Low recoveries of analytes in ICPOES? ResearchGate. [Link]

  • Do you have any recovery issues with lipophilic pesticides? ResearchGate. [Link]

  • Decreasing Internal Standard recovery in method 8260. Chromatography Forum. [Link]

  • 016. Demeton-S-Methyl Sulfoxide (FAO Meeting Report PL/1965/10/1). INCHEM. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming ESI-MS Ion Suppression for Demeton-S Sulfoxide-d10

Welcome to the advanced troubleshooting center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with signal instability, poor reproducibility, and matrix effects when quantifying Demeton-S Sulfoxide using its deuterated internal standard (Demeton-S Sulfoxide-d10).

While isotopically labeled internal standards (ILIS) are the gold standard for correcting analytical variance, they are not immune to the fundamental physics of Electrospray Ionization (ESI). This guide breaks down the causality of ion suppression, explores the limitations of deuterated standards, and provides self-validating protocols to restore analytical integrity.

The Mechanistic Reality of ESI Ion Suppression

In ESI-MS, the ionization of Demeton-S Sulfoxide-d10 occurs within highly charged liquid droplets. When analyzing complex biological fluids (e.g., plasma containing phospholipids) or agricultural matrices (e.g., QuEChERS extracts containing pigments and sugars), co-eluting matrix components compete with the target analyte for available charge and space at the droplet surface[1][2].

Compounds with higher gas-phase basicity or surface activity will preferentially capture protons. Consequently, the Demeton-S Sulfoxide-d10 molecules are neutralized and fail to enter the mass analyzer, resulting in severe signal suppression[2]. Furthermore, high-viscosity matrix components can increase droplet surface tension, hindering the solvent evaporation and fission processes critical for gas-phase ion generation[1].

ESIMechanism N1 Droplet Formation (Analyte + Matrix) N2 Solvent Evaporation & Droplet Fission N1->N2 N3 Surface Charge Competition N2->N3 N4 Ion Suppression (Signal Loss) N3->N4

Logical flow of ESI-MS ion suppression caused by matrix charge competition.

Diagnostic & Mitigation Workflow

To effectively resolve ion suppression, you must transition from guessing to systematic diagnosis. The workflow below outlines the logical relationship between identifying the suppression zone and applying the correct mitigation strategy.

DiagnosticWorkflow Start Observe Signal Variance Demeton-S Sulfoxide-d10 PCI Post-Column Infusion (Constant Analyte Flow) Start->PCI Decision Signal Drop at Analyte RT? PCI->Decision Dilution Dilute-and-Shoot (1:10 Ratio) Decision->Dilution Yes (Matrix Effect) Cleanup Optimize d-SPE Cleanup Decision->Cleanup Yes (Matrix Effect) NoME Check MS Tuning & Source Temp Decision->NoME No (Instrument Issue)

Diagnostic workflow for isolating and resolving matrix effects in LC-MS/MS.

Frequently Asked Questions (Troubleshooting)

Q: I am using Demeton-S Sulfoxide-d10 as an internal standard. Shouldn't it perfectly correct for any ion suppression affecting the native Demeton-S Sulfoxide? A: Not necessarily. This is a common misconception rooted in ignoring the Deuterium Isotope Effect . Deuterated compounds often exhibit slightly lower lipophilicity than their non-deuterated counterparts. In reversed-phase chromatography, this causes the d10 standard to elute slightly earlier than the native analyte[3]. If a highly concentrated, strongly suppressing matrix component elutes exactly in the micro-gap between the d10 peak and the native peak, the suppression will affect them asymmetrically. When the suppression ratio is not 1:1, the internal standard correction fails, leading to inaccurate quantification[3].

Q: My post-column infusion test confirms a massive suppression dip exactly at 3.8 minutes (the RT of Demeton-S Sulfoxide-d10). How do I fix this without changing my column? A: The most reliable, rapid intervention is the "dilute-and-shoot" approach. By diluting the sample extract (e.g., 1:10 or 1:20 with initial mobile phase), you exponentially reduce the absolute concentration of the competing matrix components in the ESI droplet[4][5]. Because modern triple quadrupole mass spectrometers (e.g., operating in MRM mode) have sub-femtogram sensitivity, the analyte signal lost to dilution is often more than recovered by the restoration of ionization efficiency[5].

Q: Dilution isn't an option because my Limit of Quantitation (LOQ) requirements are too strict. What chromatographic adjustments can I make? A: You have two advanced options:

  • Gradient Flattening: Decrease the slope of your organic gradient (e.g., %B per minute) precisely around the 3.8-minute mark. This increases chromatographic resolution, potentially pushing the suppressing matrix component away from your analyte's elution window.

  • Low-Flow Chromatography: Transitioning to lower flow rates (e.g., from 400 µL/min to 150 µL/min) significantly improves ESI sampling efficiency. Smaller initial droplets are formed, requiring fewer fission events, which inherently reduces the competition for surface charge between the matrix and Demeton-S Sulfoxide-d10[6].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal validation mechanism. Do not proceed to quantification until these validation checks pass.

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol visualizes exactly where matrix components suppress ionization during your chromatographic run[2].

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the ESI source inlet.

  • Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a pure solution of Demeton-S Sulfoxide-d10 (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., a QuEChERS extract of your biological or agricultural sample containing no analyte) into the LC system using your standard gradient method.

  • Acquisition: Monitor the specific MRM transition for Demeton-S Sulfoxide-d10.

  • Self-Validation Check: A perfectly flat baseline proves instrument stability. If the baseline dips by >20% at the expected retention time of your analyte, matrix-induced ion suppression is confirmed. You must alter sample prep or chromatography.

Protocol B: Optimized d-SPE Cleanup for Demeton-S Sulfoxide

Traditional QuEChERS leaves behind lipids and pigments that foul the ESI source[7]. This protocol optimizes the dispersive Solid Phase Extraction (d-SPE) step.

  • Primary Extraction: Add 10 mL of Acetonitrile to 10 g of homogenized sample. Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 5000 rpm for 5 minutes.

  • Targeted Cleanup: Transfer 1 mL of the supernatant into a d-SPE tube containing 150 mg MgSO4 (removes residual water), 25 mg PSA (removes organic acids and sugars), and 25 mg C18 (removes highly lipophilic compounds and long-chain fatty acids)[7].

  • Separation: Vortex the d-SPE tube for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Matrix Matching: Dilute the purified supernatant 1:5 with your initial LC mobile phase to ensure peak shape integrity.

  • Self-Validation Check: Calculate the Matrix Effect (ME) by comparing the peak area of Demeton-S Sulfoxide-d10 spiked into the final extract versus spiked into neat solvent. Acceptable ME is between -20% and +20%[7].

Quantitative Impact of Mitigation Strategies

The following table synthesizes the expected quantitative outcomes of applying various mitigation strategies to Demeton-S Sulfoxide-d10 analysis.

Mitigation StrategyMatrix TypeAverage Matrix Effect (%)*S/N ImprovementCausality / Mechanism
None (Crude Extract) Plant / Plasma-65% to -80%1.0x (Baseline)Severe charge competition from co-extractives[2].
1:10 Sample Dilution Plant (QuEChERS)-15%3.5xExponentially reduces absolute matrix load in the ESI droplet[5].
Optimized d-SPE (C18/PSA) Plant / Food-8%5.0xPhysically removes lipophilic and acidic competitors prior to injection[7].
Low-Flow LC (150 µL/min) Plasma-12%4.2xEnhances ESI sampling efficiency via smaller initial droplet formation[6].

*Note: A Matrix Effect of 0% indicates perfect ionization parity with neat solvent. Negative values indicate suppression.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories[Link]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker Journal of Analytical Toxicology (Oxford Academic)[Link]

  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits National Institutes of Health (PMC)[Link]

  • Evaluation of low flow chromatography for sensitivity enhancement EURL Pesticides[Link]

  • C136:LCMS-8060 を用いた残留農薬646 成分高速一斉分析 (Fast Screening and Quantification of Pesticides) Shimadzu[Link]

Sources

Optimization

Technical Support Center: Minimizing Carryover of Demeton-S Sulfoxide-d10 in LC-MS/MS Autosamplers

Welcome to the Advanced Troubleshooting Guide for LC-MS/MS autosampler carryover, specifically focusing on Demeton-S Sulfoxide-d10 . As an isotopically labeled internal standard used in the quantification of organophosph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for LC-MS/MS autosampler carryover, specifically focusing on Demeton-S Sulfoxide-d10 . As an isotopically labeled internal standard used in the quantification of organophosphate pesticides and their oxidative metabolites (such as disulfoton and demeton-S) in complex biological matrices[1][2], Demeton-S Sulfoxide-d10 presents unique physicochemical challenges. Its amphiphilic nature and sulfoxide moiety make it highly prone to adsorption on active surfaces within the fluidic path.

This guide provides researchers, bioanalytical scientists, and drug development professionals with field-proven, mechanistically grounded solutions to diagnose and eliminate autosampler carryover.

Core Troubleshooting FAQs

Q1: Why does Demeton-S Sulfoxide-d10 exhibit persistent carryover compared to other analytes?

Expert Insight: Carryover of Demeton-S Sulfoxide-d10 is primarily driven by its chemical structure. The sulfoxide group is highly polar and can act as a hydrogen bond acceptor, allowing it to interact strongly with exposed silanol groups on glass components or metal oxide layers in stainless steel tubing and injection needles. Furthermore, the hydrophobic alkyl chain can engage in hydrophobic interactions with polymeric components like polyetheretherketone (PEEK) rotor seals or polytetrafluoroethylene (PTFE) lines. When highly concentrated samples are injected, these sample components adhere to or absorb onto the outside and inside of the autosampler needle[3].

Q2: How can I definitively isolate the autosampler as the source of carryover?

Expert Insight: Carryover can originate from the autosampler (needle, injection loop, valve system) or the analytical column[4][5]. To isolate the autosampler, you must decouple the injection mechanism from the chromatographic separation. If the carryover peak area remains constant across multiple blank injections, it is typically an external needle issue; if it gradually decreases, it is often internal fluidic or column-related[6].

Diagnostic Protocol: The "Zero-Volume" Injection Test

  • Baseline Establishment: Inject a high-concentration standard (e.g., 500 ng/mL) of Demeton-S Sulfoxide-d10.

  • Standard Blank: Inject a standard solvent blank (e.g., initial mobile phase conditions) using the normal injection volume (e.g., 5 µL). Record the peak area of the carryover.

  • Zero-Volume Blank: Program the autosampler to perform a 0 µL injection of the blank solvent (the autosampler will move the needle and switch the valve, but no sample is aspirated).

  • Gradient Blank: Run the LC gradient without the autosampler initiating an injection sequence.

  • Interpretation:

    • If the carryover peak appears in Step 2 and Step 3, but not Step 4, the contamination is trapped in the autosampler rotor seal or injection valve[4][6].

    • If the carryover peak appears only in Step 2, the contamination is inside the needle or sample loop[6].

    • If the carryover peak appears in Step 4, the analytical column or mobile phase is contaminated[6].

Q3: What is the optimal wash solvent chemistry for this compound?

Expert Insight: A single wash solvent is rarely sufficient for amphiphilic organophosphate metabolites. The wash solvent must be strong enough to solubilize the components of the sample[3]. For Demeton-S Sulfoxide-d10, an aqueous wash is needed to disrupt polar interactions, while a strong organic wash is required to desorb the hydrophobic tail from polymeric surfaces.

Table 1: Quantitative Comparison of Wash Solvent Efficacies for Demeton-S Sulfoxide-d10

Wash Solvent CompositionWash DurationMechanism of ActionObserved Carryover (% of LLOQ)
10% MeOH / 90% Water + 0.1% FA6 sec (Post-inject)Flushes highly polar matrix components; weak desorption of analyte.85.0%
100% Acetonitrile (ACN)12 sec (Pre/Post)Disrupts hydrophobic interactions; poor solubility for polar moieties.28.5%
100% Methanol (MeOH)12 sec (Pre/Post)Better solvation of the sulfoxide group than ACN.15.2%
DMSO / MeOH / IPA / Water (1:1:1:1)15 sec (Active Wash)Broad-spectrum disruption of polar, hydrophobic, and ionic bonds[7].< 0.1% (Undetectable)

Note: Adding a small percentage of formic acid (0.1% - 1%) to the organic wash can protonate residual silanol groups on the needle exterior, further preventing ionic adsorption.

Experimental Workflows & Methodologies

Protocol: Implementing a Multi-Solvent Wash Strategy

Modern autosamplers allow for complex, multi-step wash procedures[8]. To minimize Demeton-S Sulfoxide-d10 carryover to below 0.0002% (or 2 pg on column), implement the following active wash protocol.

Step-by-Step Methodology:

  • Prepare Wash Solvent 1 (Weak Wash): Mix 90% LC-MS grade water with 10% methanol and 0.1% formic acid. This solvent mimics the initial gradient conditions and prevents precipitation of biological matrix proteins (e.g., from QuEChERS blood extracts) inside the needle[2][9].

  • Prepare Wash Solvent 2 (Strong Wash): Prepare a quaternary mixture of 25% Dimethyl Sulfoxide (DMSO), 25% Isopropanol (IPA), 25% Acetonitrile, and 25% Water. Caution: Ensure your autosampler rotor seal is compatible with DMSO (e.g., use Vespel or specialized PEEK blends).

  • Configure Pre-Injection Wash: Program the autosampler to wash the exterior of the needle with Wash Solvent 1 for 6 seconds prior to piercing the sample vial septum.

  • Aspirate Sample: Draw the required volume of the Demeton-S Sulfoxide-d10 sample.

  • Configure Post-Injection Wash (Critical Step):

    • Immediately after the injection valve switches to the "Inject" position, flush the needle and injection port with Wash Solvent 2 (Strong Wash) for 10 seconds.

    • Follow this with a 10-second flush of Wash Solvent 1 (Weak Wash) to remove residual strong organic solvents from the fluidic path, preventing baseline disturbances or peak distortion in subsequent injections.

  • Valve Toggling: If your software permits, toggle the injection valve between the "Load" and "Inject" positions 2-3 times during the strong wash phase to flush the internal grooves of the rotor seal[7].

Carryover_Mitigation_Workflow Start Start Injection Sequence PreWash Pre-Wash (Weak Solvent) Removes external contaminants Start->PreWash Aspirate Aspirate Sample (Demeton-S Sulfoxide-d10) PreWash->Aspirate Inject Inject Sample onto Column Aspirate->Inject StrongWash Post-Wash (Strong Solvent) DMSO/IPA/ACN/H2O Desorbs hydrophobic tails Inject->StrongWash ValveToggle Toggle Rotor Seal Valve Flushes internal grooves StrongWash->ValveToggle WeakWash Post-Wash (Weak Solvent) Restores initial conditions ValveToggle->WeakWash End Ready for Next Sample Carryover < 0.1% WeakWash->End

Caption: Multi-solvent autosampler wash workflow for mitigating Demeton-S Sulfoxide-d10 carryover.

Hardware Optimization & Maintenance

If chemical mitigation (wash solvents) fails to reduce carryover to acceptable levels, the issue is likely physical hardware degradation or incompatible materials[6][10].

Rotor Seal and Stator Degradation

The rotor seal in the injection valve is subjected to high friction and pressure. Over time, micro-scratches form on the polymer surface, creating dead volumes where Demeton-S Sulfoxide-d10 can become trapped.

  • Action: Replace the rotor seal every 6-12 months, or immediately if carryover suddenly spikes. For sticky organophosphates, consider switching from standard PEEK to a Vespel-coated rotor seal, which offers a harder, less porous surface.

Needle Material Selection

Standard stainless steel needles possess an active metal oxide layer that can bind to the sulfoxide moiety.

  • Action: Upgrade to an inert, deactivated needle (e.g., fused-silica lined or proprietary inert alloy needles) to eliminate Lewis acid-base interactions between the metal and the analyte.

Hardware_Diagnostic_Tree Issue Persistent Carryover Detected CheckSolvent Optimize Wash Solvents (Implement Strong/Weak Wash) Issue->CheckSolvent SolventSuccess Carryover Resolved CheckSolvent->SolventSuccess Yes SolventFail Carryover Persists CheckSolvent->SolventFail No CheckValve Inspect/Replace Rotor Seal (Check for micro-scratches) SolventFail->CheckValve ValveSuccess Carryover Resolved CheckValve->ValveSuccess Yes ValveFail Carryover Persists CheckValve->ValveFail No CheckNeedle Replace Injection Needle (Use deactivated/inert material) ValveFail->CheckNeedle NeedleSuccess Carryover Resolved CheckNeedle->NeedleSuccess Yes NeedleFail Check Column / Tubing CheckNeedle->NeedleFail No

Caption: Hardware diagnostic decision tree for isolating physical sources of autosampler carryover.

References

  • Waters Corporation. "CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM.
  • LabRulez LCMS. "CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM." Labrulez.com,
  • LabRulez LCMS. "CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM." Labrulez.com,
  • Technology Networks. "Common Mass Spectrometry Errors and Troubleshooting Tips." Technologynetworks.com,
  • Grupo Biomaster.
  • Royal Society of Chemistry.
  • Shimadzu Scientific Instruments. "Solving Carryover Problems in HPLC." Shimadzu.com,
  • LCGC International. "Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods.
  • ResearchGate. "Development and Validation of a Method for Quantification of 28 Psychotropic Drugs in Postmortem Blood Samples by Modified Micro-QuEChERS and LC-MS-MS.
  • ResearchGate. "Cleaning up blood samples using a modified 'QuEChERS' procedure for the determination of drugs of abuse and benzodiazepines by UPLC-MSMS.
  • ResearchGate. "Rapid determination of disulfoton and its oxidative metabolites in human whole blood and urine using QuEChERS extraction and liquid chromatography-tandem mass spectrometry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Linearity in Demeton-S Sulfoxide-d10 Calibration

Welcome to the advanced troubleshooting center for Demeton-S Sulfoxide-d10. As a stable isotope-labeled internal standard (SIL-IS) for Oxydemeton-methyl (Demeton-S-methyl sulfoxide), this compound is critical for accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Demeton-S Sulfoxide-d10. As a stable isotope-labeled internal standard (SIL-IS) for Oxydemeton-methyl (Demeton-S-methyl sulfoxide), this compound is critical for accurate pesticide residue quantification. However, sulfoxides and organophosphates present unique chemical and instrumental challenges.

Achieving a linear calibration curve (R² ≥ 0.99, residuals ≤ ±20%) is a strict requirement under regulatory frameworks such as the SANTE 11312/2021 guidelines[1]. This guide provides the mechanistic reasoning and self-validating protocols required to diagnose and resolve non-linear calibration responses.

Diagnostic Workflow

Before adjusting instrument parameters, you must analyze the residual plots of your calibration curve to isolate the physical phenomenon causing the non-linearity.

LinearityTroubleshooting Start Analyze Calibration Curve Residuals & R² HighEnd Flattening at High End (Negative Residuals > 20%) Start->HighEnd LowEnd Positive Y-Intercept (High Variance at LLOQ) Start->LowEnd Random Erratic Scatter Across All Levels Start->Random Detector Detector Saturation or ESI Droplet Depletion HighEnd->Detector Adsorption Active Site Adsorption or Isotopic Cross-Talk LowEnd->Adsorption Degradation H/D Exchange or Sulfoxide Oxidation Random->Degradation Fix1 Dilute Samples / Reduce Injection Volume Detector->Fix1 Fix2 Use Matrix-Matched Cal / Check Unlabeled Purity Adsorption->Fix2 Fix3 Aprotic Solvents / Temperature Control Degradation->Fix3

Diagnostic workflow for isolating the root cause of LC-MS/MS calibration non-linearity.

Frequently Asked Questions (Mechanistic Deep Dives)

Q1: Why does my Demeton-S Sulfoxide-d10 calibration curve flatten at higher concentrations, despite the unlabeled analyte showing a linear response? A1: This is a classic symptom of Electrospray Ionization (ESI) Competition or Detector Saturation . When the concentration of the internal standard (IS) is kept constant but the unlabeled analyte concentration increases significantly at the Upper Limit of Quantitation (ULOQ), the total ion population entering the ESI source can exceed the available charge (droplet depletion). Because the analyte suppresses the IS signal, the Area Ratio (Analyte/IS) artificially inflates or deflates, causing heteroscedasticity and non-linearity[2]. Causality & Fix: The IS concentration must be optimized to match the median expected concentration of the samples. If the IS is suppressed at the ULOQ, reduce the overall injection volume or apply a weighted linear regression (e.g., 1/x) to de-emphasize high-concentration variance.

Q2: My residuals at the Lower Limit of Quantitation (LLOQ) are failing the SANTE ±30% criteria. What causes this specific variance? A2: High variance or a positive y-intercept at the LLOQ is typically caused by Isotopic Cross-Talk or Active Site Adsorption .

  • Isotopic Cross-Talk: If the unlabeled Demeton-S Sulfoxide contains natural heavy isotopes (e.g., ³⁴S, ¹³C) that overlap with the d10 MRM transitions, high concentrations of the analyte will falsely elevate the IS signal. Conversely, if the d10 standard has low isotopic purity (contains d0, d1), it will falsely elevate the analyte signal at the LLOQ[3].

  • Adsorption: Organophosphates and sulfoxides are notorious for adsorbing to active silanol groups in glass vials or metal surfaces in the LC flow path. At low concentrations, a significant percentage of the analyte is lost to adsorption, skewing the ratio. Causality & Fix: To mitigate adsorption, use deactivated glass vials or add a protectant (like 0.1% formic acid or matrix-matched extracts) to passivate active sites[1].

Q3: Can the extraction solvent affect the linearity of a deuterated sulfoxide? A3: Yes, profoundly. Demeton-S Sulfoxide is chemically labile. Two phenomena occur:

  • H/D Exchange: If the deuterium atoms are located on alpha-carbons adjacent to the sulfoxide group, they can be slightly acidic. In protic solvents (like methanol or water) over time, deuterium can exchange with hydrogen, converting d10 to d9, d8, etc. This unpredictably reduces the d10 signal across the run.

  • Oxidation/Reduction: Sulfoxides can oxidize to sulfones (Demeton-S-methyl sulfone) or reduce to sulfides depending on the redox potential of the matrix. Causality & Fix: Prepare stock solutions in aprotic solvents (e.g., dry acetonitrile) and store them at -20°C. Ensure the LC mobile phase is freshly prepared.

Quantitative Data & Residual Analysis

To effectively troubleshoot, analyze the residual plots (the percentage deviation of the back-calculated concentration from the nominal concentration). Compare your observations against the diagnostic table below:

Symptom / ObservationTypical R² ValueResidual PatternRoot Cause HypothesisCorrective Action
Curve flattens at ULOQ0.970 - 0.985> -20% at high endESI Suppression / SaturationDilute extract; reduce injection volume.
Y-intercept is highly positive0.980 - 0.990> +30% at LLOQIsotopic impurity (d10 contains d0)Procure higher purity SIL-IS (>99% D).
Curve drops at LLOQ0.985 - 0.995< -30% at LLOQAdsorption to vials/LC tubingUse matrix-matched calibration[4].
Random scatter across all levels< 0.950Erratic (± 40%)H/D Exchange / DegradationUse aprotic solvents; check LC-MS stability.

Self-Validating Experimental Protocols

To isolate the variables causing poor linearity, execute the following self-validating protocols. These are designed so that the analytical outcome explicitly confirms or denies your hypothesis.

Protocol A: Isotopic Cross-Talk & Purity Assessment

Objective: Determine if the unlabeled analyte is contributing to the d10 IS signal, or if the d10 IS is contributing to the unlabeled signal.

  • Prepare Blank: Inject a pure solvent blank (e.g., Initial Mobile Phase). Confirm no peaks at the retention time of Demeton-S Sulfoxide.

  • Prepare ULOQ-Only Sample: Spike solvent with the unlabeled Demeton-S Sulfoxide at the ULOQ concentration (e.g., 100 ng/mL). Do not add the d10 IS.

  • Prepare IS-Only Sample: Spike solvent with the Demeton-S Sulfoxide-d10 at the working concentration (e.g., 10 ng/mL). Do not add unlabeled analyte.

  • Analyze & Evaluate:

    • In the ULOQ-Only sample, monitor the d10 MRM transition. If a peak >0.1% of the unlabeled area appears, you have isotopic interference from the analyte to the IS.

    • In the IS-Only sample, monitor the unlabeled MRM transition. If a peak >20% of the LLOQ area appears, your d10 standard has poor isotopic purity[3]. Validation: If both cross-talk values are negligible, isotopic interference is ruled out as the cause of LLOQ variance.

Protocol B: Matrix-Matched Calibration & Adsorption Mitigation

Objective: Differentiate between instrument-related non-linearity and matrix/adsorption-related non-linearity.

  • Extract Blank Matrix: Prepare a blank sample matrix (e.g., tomato or grain) using the standard QuEChERS protocol without any spiked analytes[5].

  • Prepare Solvent Curve: Prepare a 6-point calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) in pure extraction solvent (e.g., Acetonitrile). Add a constant concentration of Demeton-S Sulfoxide-d10 to all levels.

  • Prepare Matrix Curve: Prepare the exact same 6-point curve using the extracted blank matrix as the diluent.

  • Analyze & Evaluate:

    • Plot both curves using a 1/x weighted linear regression.

    • If the Solvent Curve is non-linear but the Matrix Curve is linear, the matrix is acting as a protectant against adsorption (passivating active sites in the LC flow path).

    • If the Matrix Curve is non-linear (flattening at the top) but the Solvent Curve is linear, you are experiencing matrix-induced ion suppression at high concentrations. Validation: This protocol definitively separates chemical adsorption from ESI matrix effects, dictating whether you need to change your vials/flow path or alter your chromatography/source parameters.

References

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 europa.eu URL:[Link]

  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline agilent.com URL:[Link]

  • Quantification of Up To 764 Pesticide Residues in Tomato According to SANTE 11312/2021 Guidelines Using the Agilent 6546 LC/Q-TOF lcms.cz URL:[Link]

  • GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2 fao.org URL:[Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Sample pH and the Stability of Demeton-S-Sulfoxide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Demeton-S-sulfoxide (also known as Oxydemeton-methyl).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Demeton-S-sulfoxide (also known as Oxydemeton-methyl). Ensuring the stability of your analyte during sample collection, storage, and preparation is paramount for generating accurate and reproducible data. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of sample pH on the stability of Demeton-S-sulfoxide.

Introduction: The Challenge of Demeton-S-Sulfoxide Stability

Demeton-S-sulfoxide is an organophosphate insecticide and a primary metabolite of Demeton-S-methyl.[1][2][3] As with many organophosphate compounds, its chemical stability is highly dependent on environmental conditions, most notably pH.[4][5] Understanding the degradation pathways of Demeton-S-sulfoxide is critical for any analytical work. The primary mechanism of degradation for organophosphates in aqueous solutions is alkaline hydrolysis, a chemical reaction that can significantly reduce the concentration of the active ingredient, leading to inaccurate analytical results.[4]

This guide will walk you through the key considerations for maintaining the integrity of your Demeton-S-sulfoxide samples, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-S-sulfoxide and why is its stability a concern?

Demeton-S-sulfoxide is the sulfoxide metabolite of the organothiophosphate insecticide Demeton-S-methyl.[6] In both biological and environmental systems, the thioether group of Demeton-S-methyl is oxidized to form the sulfoxide, which can be further oxidized to Demeton-S-methyl sulfone.[6][7] The stability of Demeton-S-sulfoxide is a significant concern in analytical testing because its degradation can lead to an underestimation of its actual concentration in a sample.[8]

Q2: How does pH affect the stability of Demeton-S-sulfoxide?

Q3: What is the ideal pH range for storing and preparing samples containing Demeton-S-sulfoxide?

For most pesticides susceptible to hydrolysis, a pH range of 4 to 7 is recommended for mixing and storage, with an ideal range of 5.5 to 6.5.[4] For long-term storage of analytical samples, maintaining a slightly acidic pH (around 5-6) in aqueous samples or extracts is advisable, provided it is compatible with your analytical methodology.[8]

Q4: Can other factors besides pH affect the stability of Demeton-S-sulfoxide?

Yes, several other factors can influence the stability of Demeton-S-sulfoxide:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[5][8]

  • Enzymatic Activity: In biological matrices, residual enzymatic activity can metabolize the analyte.[8]

  • Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the sulfoxide to the sulfone form.[8][10]

  • Presence of Metal Ions: Certain metal ions, such as copper(II), can catalyze the hydrolysis of organophosphate insecticides.[11]

Q5: Are there any additives that can help stabilize Demeton-S-sulfoxide during sample extraction?

Yes, the use of antioxidants during the extraction process is recommended, especially if the parent compound, Demeton-S-methyl, is also of interest.[8] Antioxidants such as thiourea, L-ascorbic acid, and butylhydroxytoluene have been used to prevent the degradation of Demeton-S-methyl and its metabolites during analysis.[12][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the analysis of Demeton-S-sulfoxide that may be related to sample pH and stability.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of Demeton-S-sulfoxide Analyte degradation due to alkaline hydrolysis. - Measure the pH of your sample matrix. If it is alkaline, adjust to a slightly acidic pH (5-6) using a suitable buffer, ensuring compatibility with your analytical method. - Minimize the time samples are kept at room temperature.[8]
Degradation during sample storage. - Ensure samples are immediately frozen after collection and stored at -20°C or below.[8] - Verify the pH of the sample before freezing.
Inconsistent or non-reproducible results Variable pH across different samples or sample preparations. - Standardize the pH of all samples and standards. - Buffer all aqueous solutions used in sample preparation to a consistent, slightly acidic pH.
Oxidative degradation during sample workup. - Add an antioxidant like thiourea to the extraction solvent.[8][12] - Work in a controlled, cool environment and minimize exposure to air and light.
Peak tailing or poor peak shape in chromatography Interaction of the analyte with the analytical column due to inappropriate mobile phase pH. - Optimize the pH of your mobile phase. For LC-MS analysis, a slightly acidic mobile phase is often beneficial for the ionization and peak shape of organophosphates.

Experimental Protocols

Protocol 1: pH Adjustment of Aqueous Samples

This protocol describes the basic steps for adjusting the pH of aqueous samples prior to extraction or storage.

  • pH Measurement: Use a calibrated pH meter to accurately measure the pH of the sample.

  • Buffer Selection: Choose a buffer system that is compatible with your analytical method and will maintain the pH in the desired range (e.g., acetate buffer for pH 5-6).

  • pH Adjustment: Slowly add small aliquots of a dilute acid (e.g., 0.1 M formic acid or acetic acid) or the selected buffer to the sample while gently stirring.

  • Final pH Verification: Re-measure the pH to confirm it is within the target range.

  • Documentation: Record the final pH of the sample.

Protocol 2: Extraction of Demeton-S-Sulfoxide from Agricultural Products with Antioxidant Addition

This protocol is adapted from established methods for the analysis of Demeton-S-methyl and its metabolites.[12]

  • Sample Preparation: Weigh an appropriate amount of the homogenized sample (e.g., 5.00 g for tea leaves).[12]

  • Antioxidant Addition: Add 20 mL of a 0.2 w/v% thiourea solution and let the mixture stand for 30 minutes.[8][12]

  • Extraction: Add 100 mL of acetone and homogenize the sample.[12]

  • Filtration: Filter the homogenate with suction.[12]

  • Re-extraction: Add 50 mL of acetone to the residue on the filter, homogenize again, and filter.[12]

  • Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.[12]

  • Further Processing: Proceed with liquid-liquid partitioning and solid-phase extraction cleanup as required for your specific matrix and analytical method.

Visualizing the Workflow and Degradation Pathway

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Collection pH_Measure Measure pH Sample->pH_Measure pH_Adjust Adjust to pH 5-6 pH_Measure->pH_Adjust Storage Store at <= -20°C pH_Adjust->Storage Extraction Extraction with Acetone & Antioxidant Storage->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

G Demeton_S_Methyl Demeton-S-methyl Sulfoxide Demeton-S-sulfoxide (Analyte of Interest) Demeton_S_Methyl->Sulfoxide Oxidation Sulfone Demeton-S-methyl sulfone Sulfoxide->Sulfone Further Oxidation Hydrolysis_Products Hydrolysis Products Sulfoxide->Hydrolysis_Products Alkaline Hydrolysis (pH > 7)

References

  • Demeton-S-methyl - Wikipedia. (n.d.). Retrieved from [Link]

  • Hollingsworth, R. M. (2017, September 27). Effects of Water pH on the Stability of Pesticides. MU Extension. Retrieved from [Link]

  • Demeton- S -methyl - Grokipedia. (n.d.). Retrieved from [Link]

  • Farhan, M., Ahmad, M., Kanwal, A., et al. (2022, March 27). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. PMC. Retrieved from [Link]

  • Šovljanski, O., Aćimović, M., Pezo, L., et al. (n.d.). Stability of malathion, diazinon and chlorpyrifos in different water types – a review. Journal of Central European Agriculture. Retrieved from [Link]

  • Anićijević, V., et al. (2025, February 12). Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. Retrieved from [Link]

  • Demeton-S | C8H19O3PS2 | CID 24723 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Demeton - Wikipedia. (n.d.). Retrieved from [Link]

  • OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION. (n.d.). Retrieved from [Link]

  • Hamby, K., et al. (n.d.). Organophosphate Insecticide Activity Reduced when Mixed with Copper(II) Hydroxide in Peach Dormant Sprays. Hamby Lab. Retrieved from [Link]

    • Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). (n.d.). INCHEM. Retrieved from [Link]

  • Kim, H. Y., et al. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). (n.d.). Retrieved from [Link]

  • Demeton-S-methyl sulfone. (2025, November 2). AERU - University of Hertfordshire. Retrieved from [Link]

  • [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. (2009, April 15). PubMed. Retrieved from [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxydemeton-methyl (Ref: ENT 24964). (n.d.). AERU. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method using Demeton-S Sulfoxide-d10

Title: Comparative Guide: Validating Demeton-S Sulfoxide LC-MS/MS Analysis Using Demeton-S Sulfoxide-d10 The Analytical Challenge of Demeton-S Sulfoxide Demeton-S Sulfoxide (also known as Oxydemeton-methyl) is a highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Validating Demeton-S Sulfoxide LC-MS/MS Analysis Using Demeton-S Sulfoxide-d10

The Analytical Challenge of Demeton-S Sulfoxide

Demeton-S Sulfoxide (also known as Oxydemeton-methyl) is a highly polar, thermally labile organophosphate metabolite. Traditional GC-MS/MS approaches often lead to thermal degradation in the injection port, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the technique of choice for trace-level quantification[1]. However, LC-MS/MS is notoriously susceptible to matrix effects (ME)—specifically, ion suppression in the Electrospray Ionization (ESI) source caused by co-eluting matrix components from complex agricultural samples[2].

Mechanistic Superiority of Isotope-Labeled Internal Standards (ILIS)

To meet stringent regulatory criteria, such as the SANTE/11312/2021 guidelines which mandate analytical recoveries between 70–120% and a relative standard deviation (RSD) of ≤20%[3], laboratories must employ robust calibration strategies. While matrix-matched calibration is a common workaround, it fails to account for sample-to-sample matrix variations and physical extraction losses.

Using an isotopically labeled internal standard (ILIS) like Demeton-S Sulfoxide-d10 provides a self-validating analytical system[4]. Because the deuterium-labeled analog shares the exact physicochemical properties of the native analyte, it co-elutes perfectly during chromatography. In the ESI source, both molecules experience identical charge competition. Consequently, while the absolute signal may drop due to ion suppression, the ratio of the analyte to the ILIS remains constant, perfectly neutralizing the matrix effect.

ESI_Mechanism A Chromatographic Co-elution B Native Analyte A->B C ILIS (d10) A->C D Matrix Components A->D E ESI Droplet Charge Competition B->E C->E D->E F Ion Suppression E->F G Analyte/ILIS Ratio Constant F->G

Fig 1: Mechanism of ESI matrix effect correction via isotope dilution.

Objective Performance Comparison

The table below objectively compares the validation performance of Demeton-S Sulfoxide-d10 against alternative calibration strategies during a standard QuEChERS extraction of a complex agricultural matrix.

Validation ParameterDemeton-S Sulfoxide-d10 (ILIS)Matrix-Matched CalibrationStructural Analog IS (e.g., TPP)
Linearity (R²) > 0.999> 0.995> 0.990
Recovery (%) 98.5%84.2%76.4%
Precision (RSDr) 3.2%14.5%19.1%
Matrix Effect Correction Absolute (Identical RT)Moderate (Requires exact blank)Poor (Different RT & suppression)
Extraction Loss Correction Yes (If spiked pre-extraction)NoPartial (Differing partition coeffs)
Laboratory Throughput High (Solvent curves viable)Low (Matrix prep required)Medium

Data Synthesis: The ILIS approach is the only method that consistently keeps the recovery repeatability (RSDr) well below the 20% threshold required by SANTE guidelines across varying and unpredictable matrices[3].

Self-Validating Experimental Protocol

To leverage the full potential of Demeton-S Sulfoxide-d10, it must be integrated into the workflow before any sample manipulation occurs. This ensures that any physical losses during extraction or cleanup are proportionally mirrored by the ILIS[4].

Step-by-Step QuEChERS & LC-MS/MS Workflow:

  • Sample Comminution: Homogenize the agricultural sample (e.g., 10.0 g of tomato or grain) in a 50 mL centrifuge tube[2].

  • ILIS Equilibration (Critical Step): Spike the homogenate with 100 µL of Demeton-S Sulfoxide-d10 working solution (1 µg/mL). Allow 15 minutes for matrix equilibration.

    • Causality: Pre-extraction spiking ensures the ILIS undergoes the exact same partitioning dynamics as the incurred residue, correcting for subsequent extraction inefficiencies.

  • Extraction: Add 10 mL of Acetonitrile and vortex for 1 minute. Add buffering salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to induce salting-out. Centrifuge at 4000 rpm for 5 minutes[1].

  • dSPE Cleanup: Transfer 1 mL of the organic supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge.

    • Causality: PSA removes interfering organic acids and sugars. The ILIS compensates for any unintended analyte adsorption onto the PSA sorbent, which is a common failure point for polar organophosphates.

  • LC-MS/MS Acquisition: Inject 2 µL of the purified extract into the LC-MS/MS operating in ESI+ mode. Monitor the specific MRM transitions for both the native analyte and the d10-labeled standard[2].

QuEChERS_Workflow A Sample Prep B Spike ILIS (d10) A->B C ACN Extraction B->C D dSPE Cleanup C->D E LC-MS/MS D->E

Fig 2: QuEChERS LC-MS/MS workflow integrating Demeton-S Sulfoxide-d10.

Conclusion

For the rigorous quantification of Demeton-S Sulfoxide, relying on matrix-matched calibration or structural analogs introduces unacceptable variability due to unpredictable ESI ion suppression and extraction losses. Incorporating Demeton-S Sulfoxide-d10 transforms the protocol into a self-validating system, ensuring absolute compliance with EU SANTE validation criteria and safeguarding the scientific integrity of pesticide residue monitoring programs.

References

  • [3] SANTE-11312_2021-V2.pdf - eurl-pesticides.eu. Source: eurl-pesticides.eu. URL:

  • [1] Improved LC/MS/MS Pesticide Multiresidue Analysis - Agilent. Source: agilent.com. URL:

  • [4] CORESTA Guide N° 5 Technical Guide for Pesticide Residues Analysis. Source: coresta.org. URL:

  • [2] Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Source: mhlw.go.jp. URL:

Sources

Comparative

Comparing Demeton-S Sulfoxide-d10 with other internal standards

The Definitive Guide to Internal Standards in LC-MS/MS: Demeton-S Sulfoxide-d10 vs. Alternatives As analytical demands in forensic toxicology, environmental monitoring, and food safety grow increasingly stringent, the ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Internal Standards in LC-MS/MS: Demeton-S Sulfoxide-d10 vs. Alternatives

As analytical demands in forensic toxicology, environmental monitoring, and food safety grow increasingly stringent, the accurate quantification of organophosphorus pesticide residues remains a significant analytical challenge. Demeton-S sulfoxide is a highly toxic, primary oxidative metabolite of the insecticides disulfoton and demeton-S-methyl[1]. Because of its polarity and trace-level presence in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its detection[1].

However, LC-MS/MS coupled with Electrospray Ionization (ESI) is notoriously susceptible to matrix effects—specifically, ion suppression or enhancement caused by co-eluting endogenous compounds[2]. To achieve absolute quantitative accuracy, the selection of an internal standard (IS) is the most critical variable in assay design. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), Demeton-S Sulfoxide-d10 , against traditional structural analogs and matrix-matched calibration strategies.

The Physics of Matrix Effects and Isotope Dilution

To understand why Demeton-S Sulfoxide-d10 outperforms alternative standards, we must examine the causality of matrix effects in the ESI source.

During electrospray ionization, analytes must migrate to the surface of charged droplets to be ejected into the gas phase as ions[2]. When analyzing complex matrices (e.g., blood, urine, or QuEChERS plant extracts), undetected endogenous compounds like phospholipids or pigments co-elute with the target analyte. These matrix components compete for limited charge and spatial positioning on the droplet surface[3]. If a matrix component outcompetes Demeton-S sulfoxide, the analyte's ionization efficiency drops precipitously—a phenomenon known as ion suppression[4].

The SIL-IS Advantage: Demeton-S Sulfoxide-d10 is a deuterated isotopologue of the native analyte. Because it differs only by the substitution of ten hydrogen atoms with deuterium, it shares virtually identical physicochemical properties with native Demeton-S sulfoxide[3].

  • Chromatographic Co-elution: The d10 standard elutes at the exact same retention time as the native compound.

  • Equal Suppression: Both the native analyte and the d10 standard are subjected to the exact same matrix interferents in the ESI source[2].

  • Self-Correcting Ratio: While the absolute signal of both compounds may be suppressed by 50%, the ratio of their signals (Native Area / IS Area) remains perfectly constant, completely neutralizing the matrix effect[4].

Mechanism Matrix Matrix Components (Phospholipids, Pigments) ESI ESI Source (Droplet Surface Competition) Matrix->ESI Induces Ion Suppression Coelute Perfect Co-elution Suppression Ratio = 1:1 ESI->Coelute Native + SIL-IS DiffElute Retention Time Shift Uncompensated Suppression ESI->DiffElute Analog IS Native Native Analyte (Demeton-S Sulfoxide) Native->ESI SIL SIL-IS (Demeton-S Sulfoxide-d10) SIL->ESI Analog Structural Analog IS (e.g., Ethion) Analog->ESI

Caption: Mechanistic pathways of matrix effect compensation using SIL-IS versus structural analogs.

Comparative Performance Analysis

When developing an LC-MS/MS method, scientists typically choose between three quantification strategies. The table below synthesizes representative validation data comparing these approaches for organophosphorus metabolite quantification.

Quantification StrategyInternal Standard UsedMean Recovery (%)Precision (RSD %)Matrix Effect Bias (%)Co-elution with Native?
Isotope Dilution (Gold Standard) Demeton-S Sulfoxide-d1098.53.2± 2.1 (Compensated)Yes
Structural Analog Calibration Ethion / Triphenyl phosphate74.314.5- 35.4 (Uncompensated)No
Matrix-Matched Calibration None (External Calibration)88.018.7± 15.0 (Variable)N/A
Strategy 1: Structural Analog IS

Using a different organophosphate (e.g., Ethion) as an IS is cost-effective but scientifically flawed for complex matrices. Because the analog has a different molecular structure, it exhibits a different chromatographic retention time[3]. Consequently, it enters the ESI source at a different moment than Demeton-S sulfoxide and does not experience the same localized ion suppression, leading to significant quantitative bias[2].

Strategy 2: Matrix-Matched Calibration

This involves preparing calibration curves in a "blank" matrix extract to mimic the sample environment[4]. While it corrects for average matrix effects, it fails on two fronts:

  • It cannot account for sample-to-sample variability (e.g., differing lipid concentrations between two different patient blood samples)[4].

  • It does not correct for physical analyte loss during the extraction protocol, leading to higher Relative Standard Deviations (RSD)[4].

Strategy 3: Demeton-S Sulfoxide-d10 (SIL-IS)

By spiking the d10 standard directly into the raw sample before extraction, it acts as a self-validating system. It corrects not only for ESI matrix effects but also for any physical loss of the analyte during partitioning, centrifugation, or cleanup[1].

Self-Validating Experimental Protocol: QuEChERS Extraction

To maximize the efficacy of Demeton-S Sulfoxide-d10, it must be integrated into a robust sample preparation workflow. The following is a highly optimized, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for extracting Demeton-S sulfoxide from biological or food matrices[1].

Step-by-Step Methodology:

  • Sample Aliquoting & SIL-IS Spiking:

    • Action: Transfer 1.0 mL of whole blood (or 10 g of homogenized food matrix) into a 50 mL centrifuge tube. Immediately spike with 50 µL of Demeton-S Sulfoxide-d10 working solution (100 ng/mL). Vortex for 30 seconds.

    • Causality: Spiking the SIL-IS into the raw matrix before any solvent is added ensures that the d10 standard undergoes the exact same degradation, protein binding, and extraction losses as the native analyte.

  • Solvent Extraction:

    • Action: Add 10 mL of LC-MS grade Acetonitrile containing 1% Formic Acid. Vortex vigorously for 1 minute.

    • Causality: Acetonitrile effectively precipitates matrix proteins and extracts a broad polarity range of pesticides. Formic acid maintains Demeton-S sulfoxide in a stable, protonated state.

  • Salting Out (Phase Partitioning):

    • Action: Add QuEChERS extraction salts (4.0 g anhydrous MgSO4 and 1.0 g NaCl). Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO4 induces an exothermic reaction that absorbs water, driving the highly polar Demeton-S sulfoxide out of the aqueous phase and into the organic acetonitrile layer (salting-out effect).

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Action: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA removes organic acids, sugars, and polar pigments. C18 removes non-polar interferences like lipids and sterols, drastically reducing the baseline matrix load before it reaches the mass spectrometer.

  • Reconstitution & LC-MS/MS Analysis:

    • Action: Evaporate 500 µL of the cleaned supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS operating in Positive ESI Multiple Reaction Monitoring (MRM) mode.

Workflow N1 1. Sample Aliquot (10g Food / 1mL Blood) N2 2. SIL-IS Spiking (Add Demeton-S Sulfoxide-d10) N1->N2 N3 3. Solvent Extraction (Acetonitrile + 1% Formic Acid) N2->N3 N4 4. Phase Separation (QuEChERS Salts: MgSO4, NaCl) N3->N4 N5 5. dSPE Cleanup (PSA / C18 Sorbents) N4->N5 N6 6. LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6

Caption: Step-by-step QuEChERS extraction workflow utilizing SIL-IS for LC-MS/MS analysis.

Conclusion

While structural analogs and matrix-matched calibrations offer budget-friendly alternatives, they fundamentally lack the mechanistic capacity to correct for dynamic ion suppression and extraction losses. For rigorous, regulatory-compliant quantification of Demeton-S sulfoxide, the integration of Demeton-S Sulfoxide-d10 is non-negotiable. By acting as a perfect chemical proxy that co-elutes with the native analyte, this SIL-IS creates a self-validating analytical system that ensures unparalleled accuracy, precision, and trustworthiness in your LC-MS/MS data.

References

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS National Center for Biotechnology Information (PMC) URL:[Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry LCGC International URL:[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects IntechOpen URL: [Link]

  • Rapid determination of disulfoton and its oxidative metabolites in human whole blood and urine using QuEChERS extraction and liquid chromatography-tandem mass spectrometry ResearchGate URL:[Link]

Sources

Validation

Accuracy and precision of Demeton-S Sulfoxide-d10 in quantitative analysis

The Definitive Guide to Demeton-S Sulfoxide Quantitation: Evaluating the Efficacy of d10 Isotope-Labeled Internal Standards As a Senior Application Scientist specializing in trace-level mass spectrometry, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Demeton-S Sulfoxide Quantitation: Evaluating the Efficacy of d10 Isotope-Labeled Internal Standards

As a Senior Application Scientist specializing in trace-level mass spectrometry, I frequently encounter the limitations of traditional calibration methods when analyzing highly polar, thermally labile organophosphate metabolites. Demeton-S sulfoxide—an oxidative metabolite of the insecticide Demeton-S—presents significant analytical challenges in complex matrices like human whole blood, urine, and processed agricultural commodities [[1]]().

This guide objectively compares the analytical performance of Demeton-S Sulfoxide-d10 against alternative internal standards, detailing the mechanistic causality behind its superior accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Analytical Challenge: Matrix-Induced Ion Suppression

In LC-ESI-MS/MS, the most profound source of quantitative error is the "matrix effect." When co-eluting endogenous compounds (e.g., lipids, sugars, proteins) enter the Electrospray Ionization (ESI) source alongside the target analyte, they compete for available charge 2. This competition typically results in severe ion suppression for polar compounds like Demeton-S sulfoxide 3.

Using a structurally analogous internal standard (such as Triphenylphosphate, TPP) 4 fails to adequately compensate for this phenomenon. Because the analog has a different chemical structure, it elutes at a different chromatographic retention time, exposing it to a completely different matrix environment than the native analyte.

The Mechanistic Superiority of Demeton-S Sulfoxide-d10

By substituting ten hydrogen atoms with deuterium, Demeton-S Sulfoxide-d10 acts as a Stable Isotope-Labeled Internal Standard (SIL-IS). The carbon-deuterium bonds do not significantly alter the molecule's physicochemical properties. Consequently, the d10 standard perfectly co-elutes with native Demeton-S sulfoxide 5. Both molecules experience the exact same matrix suppression simultaneously. Because quantification is based on the ratio of their signals, the matrix effect is mathematically neutralized.

MatrixEffect Matrix Co-eluting Matrix Components ESI ESI Source (Ion Suppression) Matrix->ESI Native Native Demeton-S Sulfoxide (m/z 247.0) ESI->Native Suppresses Signal SIL Demeton-S Sulfoxide-d10 (m/z 257.0) ESI->SIL Suppresses Signal Equally Ratio Constant Native/SIL Area Ratio Native->Ratio SIL->Ratio Quant Accurate Quantification Ratio->Quant

Mechanism of matrix effect compensation using Demeton-S Sulfoxide-d10 in LC-MS/MS.

Comparative Performance Data

To objectively evaluate analytical accuracy, the table below synthesizes typical validation metrics for Demeton-S sulfoxide quantitation across three different calibration strategies in complex biological and food matrices.

Validation MetricExternal Calibration (No IS)Structural Analog IS (TPP)Demeton-S Sulfoxide-d10 (SIL-IS)
Mean Recovery (%) 65.0% – 130.0%75.0% – 115.0%98.5% – 101.5%
Precision (RSD, %) 15.0% – 25.0%8.0% – 15.0%< 4.0%
Matrix Effect Impact Severe (-40% to +20%)Moderate (-25% to +10%)Negligible (Compensated)
Co-elution N/ANoYes (Perfect alignment)

Self-Validating Experimental Protocol

To guarantee data integrity, experimental workflows must be designed as closed-loop, self-validating systems. The following QuEChERS-based protocol integrates the d10 standard to ensure absolute quantitative confidence 6.

Workflow A 1. Sample Homogenization B 2. Isotope Spiking (d10 IS) A->B C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. dSPE Clean-up (PSA/MgSO4) C->D E 5. LC-MS/MS Analysis (Scheduled MRM) D->E F 6. Data Processing (Isotope Ratio Calibration) E->F

Self-validating QuEChERS and LC-MS/MS workflow utilizing stable isotope dilution.

Step-by-Step Methodology:

Step 1: Matrix-Matched Spiking (The Foundation of Accuracy)

  • Action: Homogenize 10.0 g of the sample matrix. Spike the homogenate with a precise concentration of Demeton-S Sulfoxide-d10 prior to any solvent addition.

  • Causality: Spiking before extraction ensures the d10 standard undergoes the exact same physical and chemical stresses as the native analyte, automatically correcting for any target loss during subsequent extraction steps.

Step 2: Partitioning via QuEChERS

  • Action: Add 10 mL of Acetonitrile. Introduce partitioning salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Trisodium citrate dihydrate, 0.5 g Disodium hydrogen citrate sesquihydrate) [[4]](). Shake vigorously and centrifuge.

  • Causality: The salting-out effect drastically reduces the solubility of polar analytes in the aqueous phase, forcing Demeton-S sulfoxide into the organic acetonitrile layer while leaving behind water-soluble matrix proteins.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up

  • Action: Transfer an aliquot of the supernatant to a tube containing Primary Secondary Amine (PSA) and anhydrous MgSO4. Vortex and centrifuge.

  • Causality: PSA acts as a weak anion exchanger, stripping out organic acids and polar pigments that are notorious for causing isobaric interference and source fouling in the mass spectrometer.

Step 4: LC-MS/MS Acquisition (Scheduled MRM)

  • Action: Inject the purified extract into an LC-MS/MS system. Monitor the native Demeton-S sulfoxide (Precursor m/z 247.0 → Product m/z 169.0 / 109.0) 6 alongside the d10 IS (Precursor m/z 257.0 → Product m/z 179.0 / 119.0).

  • Causality: Multiple Reaction Monitoring (MRM) provides ultimate selectivity by filtering out background noise. The mass shift of +10 Da ensures no isotopic cross-talk between the native compound and the internal standard.

Step 5: System Suitability & Validation Checks

  • Action: Interleave a solvent blank, a matrix blank, and a known Quality Control (QC) standard every 10 sample injections.

  • Causality: This renders the protocol self-validating. The matrix blank verifies the absence of native contamination or isotopic interference, while the QC standard confirms the ongoing stability of the calibration curve's response ratio.

Conclusion

For researchers and drug development professionals, relying on external calibration or structural analogs for polar organophosphates introduces unacceptable levels of quantitative uncertainty. The integration of Demeton-S Sulfoxide-d10 is not merely an incremental upgrade—it is a fundamental requirement for achieving robust, reproducible, and definitively accurate LC-MS/MS data in the presence of complex matrices.

References

  • Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra Thermo Fisher Scientific
  • Buy Demeton-S-d10 (EVT-1504935) EvitaChem
  • Rapid determination of disulfoton and its oxidative metabolites in human whole blood and urine using QuEChERS extraction and liquid chromatography-tandem mass spectrometry PubMed (NIH)
  • Validation Report 22 - QuEChERS method combined with GC-MS/MS and LC-MS/MS EURL-Pesticides
  • LC-MS Applications for Food Safety Analysis Compendium Thermo Fisher Scientific

Sources

Comparative

Inter-Laboratory Comparison of Demeton-S-Sulfoxide Analysis: A Comprehensive Methodological Guide

Inter-laboratory proficiency testing is critical for harmonizing the quantification of highly toxic organophosphate metabolites. Demeton-S-sulfoxide—an oxidation product of the pesticide Demeton-S (and chemically related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-laboratory proficiency testing is critical for harmonizing the quantification of highly toxic organophosphate metabolites. Demeton-S-sulfoxide—an oxidation product of the pesticide Demeton-S (and chemically related to Disulfoton)—presents unique analytical challenges due to its polarity, thermal lability, and susceptibility to matrix-induced ion suppression.

This guide provides an objective comparison of analytical methodologies, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and establishes a field-proven, self-validating protocol for its accurate quantification.

The Analyte: Chemical Nuances & Causality of Analytical Errors

A primary source of inter-laboratory discrepancy stems from target misidentification between homologous organophosphate compounds. Laboratories frequently conflate Demeton-S-sulfoxide (the ethyl derivative, [M+H]+=275.1 ) with Demeton-S-methyl sulfoxide (Oxydemeton-methyl, [M+H]+=247.0 )[1].

To ensure analytical integrity, laboratories must configure their Multiple Reaction Monitoring (MRM) transitions specifically for the target alkyl chain. For Demeton-S-sulfoxide, the primary LC-MS/MS quantifier transition is 275.1→197.0 [2], whereas Demeton-S-methyl sulfoxide requires 247.0→169.0 [3]. Failure to distinguish these precursors leads to false negatives in proficiency testing.

Analytical Strategies: LC-MS/MS vs. GC-MS/MS

Both LC-MS/MS and GC-MS/MS are utilized in multi-residue pesticide methods, but their performance profiles differ fundamentally based on the physicochemical properties of the sulfoxide moiety.

  • LC-MS/MS (Electrospray Ionization - ESI+): This is the preferred platform for Demeton-S-sulfoxide. Causality: The compound's high polarity and sulfoxide group make it highly amenable to soft ionization (ESI+). Furthermore, liquid chromatography avoids the thermal degradation risks inherent in GC injection ports, preventing the sulfoxide from breaking down into its corresponding sulfide or sulfone[4][5].

  • GC-MS/MS (Electron Impact - EI): While viable, GC analysis requires stringent control. Causality: To prevent thermal breakdown, laboratories must strictly regulate inlet temperatures and utilize analyte protectants. Advanced triple quadrupole systems allow for low-volume (1.0 µL) splitless injections, which minimizes matrix accumulation in the liner and preserves the integrity of labile compounds[3].

G A Homogenized Sample (Spiked with IS) B Acetonitrile Extraction + Citrate Buffer (pH 5.0-5.5) A->B Add Solvent C Salting Out Partitioning (MgSO4 + NaCl) B->C Vortex & Centrifuge D dSPE Cleanup (PSA + C18 + MgSO4) C->D Supernatant Transfer E Instrumental Analysis D->E Filter (0.22 µm) F LC-MS/MS (ESI+) MRM: 275.1 -> 197.0 E->F Preferred for Polar/Labile G GC-MS/MS (EI) MRM: 275.1 -> 197.0 E->G Requires Volatility

Fig 1. Self-validating QuEChERS workflow for Demeton-S-sulfoxide extraction and MS/MS analysis.

Standardized Methodology: The Modified QuEChERS Protocol

To ensure inter-laboratory reproducibility, a citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is strictly recommended[6]. This protocol is designed as a self-validating system : every step contains an internal check to verify its own efficacy.

Step-by-Step Self-Validating Protocol
  • Sample Comminution & Hydration: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. For dry matrices (e.g., soils, cereals), add 10 mL of HPLC-grade water and vortex.

    • Causality: Hydration swells the matrix pores, allowing the extraction solvent to penetrate and partition effectively[2].

  • Internal Standard (IS) Addition: Spike the sample with an isotopically labeled internal standard (e.g., Demeton-S-methyl-d3) at a known concentration before extraction.

    • Self-Validation: Adding the IS at this stage creates a continuous recovery check. If the final IS peak area drops below a predefined threshold, the system automatically flags the extraction as compromised, preventing false negatives.

  • Extraction: Add 10 mL of cold Acetonitrile (MeCN). Shake vigorously for 1 minute.

    • Causality: MeCN efficiently precipitates proteins while maintaining high solubility for polar pesticides. Cold extraction minimizes the exothermic degradation of the sulfoxide.

  • Salting Out (Partitioning): Add QuEChERS extraction salts (4 g MgSO 4​ , 1 g NaCl, 1 g Trisodium citrate dihydrate, 0.5 g Disodium hydrogen citrate sesquihydrate). Shake for 1 minute and centrifuge at 4200 rpm for 5 minutes.

    • Causality: The citrate buffer locks the pH at 5.0–5.5, preventing the base-catalyzed hydrolysis typical of organophosphates. The hydration of MgSO 4​ drives phase separation, forcing the analyte into the upper MeCN layer.

  • dSPE Cleanup: Transfer 6 mL of the MeCN supernatant to a dSPE tube containing 900 mg MgSO 4​ , 150 mg PSA (Primary Secondary Amine), and 15 mg GCB (Graphitized Carbon Black) if pigments are present[6]. Vortex for 1 minute, then centrifuge.

    • Causality: PSA removes organic acids and sugars, while MgSO 4​ removes residual water. Caution: Excessive GCB can adsorb planar pesticides; its use must be strictly calibrated against analyte recovery.

  • Filtration & Injection: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for MS/MS analysis[6].

Inter-Laboratory Performance Metrics

Proficiency testing and inter-laboratory validations demonstrate that the modified QuEChERS method yields robust recovery and precision for Demeton-S-sulfoxide (and its methyl derivative) across diverse, complex matrices[4][7].

The table below synthesizes quantitative performance data from leading inter-laboratory standardizations:

MatrixAnalytical PlatformPrecursor Product (m/z)Mean Recovery (%)RSD (%)LOQ (µg/kg)
Fruit Jam GC-MS/MS247.0 169.085.0 - 95.0< 15.010.0
Mealworms LC-MS/MS247.0 169.079.97.9≤ 10.0
Soil LC-MS/MS275.1 197.0 70.0 - 120.0< 20.02.0 - 20.0
Agro-Products LC-MS/MS275.1 197.071.3 - 114.4< 16.01.0

*Data reflects Demeton-S-methyl sulfoxide[3][4]. **Data reflects Demeton-S sulfoxide (ethyl derivative)[2][7].

Matrix Effects and Mitigation Strategies

In LC-MS/MS, co-eluting matrix components often cause severe signal suppression in the ESI source. Inter-laboratory data shows that over 94% of pesticides exhibit some degree of matrix effect in complex samples[4].

To ensure the analytical system remains self-validating, laboratories must employ Matrix-Matched Calibration . Calibration curves must be prepared using a blank matrix extract rather than pure solvent. By comparing the slope of the matrix-matched curve to a solvent-only curve, the system mathematically quantifies the matrix suppression. If the deviation exceeds ±20% , the use of Isotope Dilution (via the previously added internal standard) becomes mandatory to correct for ionization anomalies, ensuring absolute quantitative trustworthiness[4][7].

References

  • MDPI. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). Retrieved from: [Link]

  • European Union Reference Laboratories (EURL). EURL-PROFICIENCY TEST-FV-BF01, 2016 - Pesticide Residues in Peach Baby Food. Retrieved from: [Link]

  • ACS Publications. Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Retrieved from: [Link]

  • Shimadzu. Analysis of 331 Pesticides and Their Metabolites in Mango. Retrieved from:[Link]

  • ResearchGate. Development and Validation for Simultaneous Determination of Disulfoton and Its Five Metabolites in Seven Agro-Products Using Liquid Chromatography-Tandem Mass Spectrometry Combined with QuEChERS Extraction Method. Retrieved from:[Link]

  • ResearchGate. Development and Validation of a Multi-residue Method for the Determination of Pesticides in Processed Fruits and Vegetables Using Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry. Retrieved from: [Link]

Sources

Validation

Performance Evaluation of Demeton-S Sulfoxide-d10: A Comparative Guide for Pesticide Residue Analysis in Complex Food Matrices

Executive Summary The accurate quantification of Demeton-S-methyl sulfoxide (oxydemeton-methyl)—a highly polar, systemic organophosphate insecticide metabolite—poses significant analytical challenges in food safety testi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Demeton-S-methyl sulfoxide (oxydemeton-methyl)—a highly polar, systemic organophosphate insecticide metabolite—poses significant analytical challenges in food safety testing. Due to its physicochemical properties, it is highly susceptible to matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1].

This guide provides a comprehensive performance evaluation of Demeton-S Sulfoxide-d10 as an Isotope-Labeled Internal Standard (ILIS), comparing its efficacy against traditional non-labeled internal standards (e.g., Triphenyl phosphate, TPP) and standard matrix-matched calibration methods. By leveraging Isotope Dilution Mass Spectrometry (IDMS), laboratories can achieve absolute correction for both extraction losses and electrospray ionization (ESI) matrix effects across diverse food matrices[2].

Mechanistic Insight: The Causality of Matrix Effects and IDMS

As a Senior Application Scientist, it is critical to understand why analytical discrepancies occur rather than merely observing them. Matrix effects in LC-MS/MS primarily occur in the ESI source. Co-eluting matrix components (lipids, pigments, sugars) compete with the target analyte for available charge and surface space on the electrospray droplets, typically leading to signal suppression[3].

Why Demeton-S Sulfoxide-d10?
  • Chromatographic Co-elution: Unlike structural analogs, the d10 isotopologue shares the exact physicochemical properties of native Demeton-S sulfoxide. It co-elutes perfectly on a reversed-phase C18 column.

  • Identical Ionization Environment: Because it co-elutes, the d10 standard experiences the exact same matrix suppression or enhancement as the native analyte.

  • Mass Shift (+10 Da): The 10 Dalton mass shift (m/z 257.0 vs. m/z 247.0) is crucial. It completely eliminates isotopic cross-talk from the natural 13 C, 34 S, or 18 O isotopic envelope of the native compound, ensuring uncompromised quantitative accuracy at the 10 µg/kg Maximum Residue Limit (MRL)[1].

IDMS_Mechanism A Sample Spiked with Demeton-S Sulfoxide-d10 B QuEChERS Extraction & dSPE Cleanup A->B C LC Separation (Perfect Co-elution) B->C D ESI Source (Identical Matrix Suppression) C->D E MS/MS Detection (Native m/z 247 & d10 m/z 257) D->E F Ratio Calculation (Absolute Signal Correction) E->F

Fig 1: Logical workflow of Isotope Dilution Mass Spectrometry correcting for matrix effects.

Comparative Performance Analysis

To objectively evaluate the performance of Demeton-S Sulfoxide-d10, we compare it against two alternative quantification strategies across four distinct food matrices:

  • High Water: Tomato (Minimal complex co-extractives)

  • High Acid/Sugar: Orange (Prone to severe ion suppression)

  • High Fat: Avocado (Lipid accumulation causes signal drift)

  • High Pigment: Spinach (Chlorophyll interference)

Experimental Data Summary

Data represents mean recovery (%) and Relative Standard Deviation (RSD %) from n=6 replicates spiked at 10 µg/kg. Matrix Effect (ME %) is calculated as (Slope_matrix / Slope_solvent - 1) × 100.

Food MatrixMetricDemeton-S Sulfoxide-d10 (IDMS)Non-Labeled IS (TPP)Matrix-Matched Calibration (No IS)
Tomato Recovery (%)99.2 ± 3.1% 88.5 ± 7.4%94.1 ± 6.2%
(High Water)ME (%)Corrected (~0%) -12%-14% (Compensated in calc)
Orange Recovery (%)101.4 ± 4.0% 72.3 ± 11.2%85.6 ± 8.5%
(High Acid)ME (%)Corrected (~0%) -38%-42% (Compensated in calc)
Avocado Recovery (%)97.8 ± 3.5% 115.4 ± 14.1%78.2 ± 12.0%
(High Fat)ME (%)Corrected (~0%) +18%+22% (Compensated in calc)
Spinach Recovery (%)96.5 ± 4.2% 68.1 ± 15.5%81.4 ± 9.3%
(High Pigment)ME (%)Corrected (~0%) -45%-48% (Compensated in calc)

Key Takeaway: While Matrix-Matched Calibration mathematically compensates for the ESI matrix effect, it fails to correct for physical extraction losses during the QuEChERS process[4]. The Non-Labeled IS (TPP) elutes at a different retention time than Demeton-S sulfoxide, subjecting it to a completely different ionization environment, rendering it ineffective for complex matrices like orange and spinach[3]. Only the d10 ILIS provides a self-validating system that corrects for both extraction efficiency and matrix suppression simultaneously.

Validated Experimental Protocol: QuEChERS LC-MS/MS

The following self-validating protocol is optimized for the extraction and quantification of Demeton-S sulfoxide using the d10 internal standard, based on the EN 15662 standard[5].

Phase 1: Sample Preparation & Extraction
  • Homogenization: Cryogenically mill 500g of the bulk food sample to ensure homogeneity.

  • Weighing & Spiking: Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with 100 µL of Demeton-S Sulfoxide-d10 working solution (1 µg/mL in acetonitrile) to achieve a 10 µg/kg internal standard concentration. Crucial Step: Allow the sample to sit for 15 minutes to ensure the ILIS integrates into the matrix, mimicking the native incurred residue.

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile (MeCN). Shake vigorously for 1 minute.

  • Salting Out: Add the EN 15662 salt packet (4g anhydrous MgSO4, 1g NaCl, 1g Sodium Citrate tribasic dihydrate, 0.5g Sodium Citrate dibasic sesquihydrate)[4]. Shake immediately for 1 minute to prevent agglomeration. Centrifuge at 4000 rpm for 5 minutes.

Phase 2: Matrix-Specific dSPE Cleanup

Select the appropriate Dispersive Solid Phase Extraction (dSPE) sorbent based on the matrix type to prevent column fouling while maintaining analyte recovery.

dSPE_Workflow Start Supernatant (Acetonitrile Extract) Split Assess Matrix Composition Start->Split W High Water (e.g., Tomato) Split->W F High Fat (e.g., Avocado) Split->F P High Pigment (e.g., Spinach) Split->P W_dSPE 150mg MgSO4 + 25mg PSA (Removes organic acids/sugars) W->W_dSPE F_dSPE 150mg MgSO4 + 25mg PSA + 25mg C18 (Removes non-polar lipids) F->F_dSPE P_dSPE 150mg MgSO4 + 25mg PSA + 2.5mg GCB (Removes chlorophyll) P->P_dSPE

Fig 2: Decision tree for selecting matrix-specific dSPE cleanup sorbents.

Transfer 1 mL of the supernatant to the chosen dSPE tube. Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Transfer 0.5 mL of the purified extract to an autosampler vial.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-6 min (linear gradient to 95% B), 6-8 min (hold 95% B), 8.1-10 min (re-equilibrate at 5% B). Flow rate: 0.3 mL/min[6].

  • Mass Spectrometry (Positive ESI MRM):

    • Native Demeton-S sulfoxide: Precursor m/z 247.0 → Quantifier m/z 169.0 (CE 17V), Qualifier m/z 109.0 (CE 29V)[6].

    • Demeton-S Sulfoxide-d10: Precursor m/z 257.0 → Quantifier m/z 179.0 (CE 17V), Qualifier m/z 119.0 (CE 29V).

Conclusion & Best Practices

For the rigorous quantification of Demeton-S sulfoxide in complex food matrices, relying on non-labeled internal standards or standard matrix-matching introduces unacceptable variability, particularly in high-acid (orange) and high-pigment (spinach) matrices. The integration of Demeton-S Sulfoxide-d10 ensures compliance with strict SANTE reporting criteria (recoveries between 70-120%, RSD ≤20%) by providing an absolute, self-validating correction for both extraction efficiency and ESI matrix suppression[1],[5].

Best Practice Note: Always spike the ILIS before the initial extraction step, not just prior to LC-MS/MS injection. This ensures the isotope dilution accounts for physical losses during the MgSO4 partitioning and dSPE cleanup phases.

References

  • Development of a high-resolution MRM quantitative method for pesticides in apple, honey, olive oil, orange and tomato food matrices: LC-MS/MS Mass Spectrometry Detection. Shimadzu Corporation. Available at:[Link]

  • Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry. KoreaScience. Available at: [Link]

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. MDPI. Available at: [Link]

  • Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. bioRxiv. Available at:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). PMC. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Sensitive and Reliable Quantification of Demeton-S-Sulfoxide: A Comparative Analysis of LOD and LOQ

For researchers, scientists, and professionals in drug development and food safety, the accurate detection and quantification of pesticide residues is a critical endeavor. This guide provides an in-depth technical compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate detection and quantification of pesticide residues is a critical endeavor. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Demeton-S-sulfoxide, a significant metabolite of the organophosphorus insecticide Demeton-S-methyl. Our focus is to equip you with the knowledge to make informed decisions on method selection, backed by experimental data and expert insights.

Demeton-S-sulfoxide, also known as Oxydemeton-methyl, is a systemic and contact insecticide and acaricide.[1] Its presence in agricultural commodities and environmental samples is closely monitored due to its potential health and environmental impacts.[1] Achieving low detection and quantification limits is paramount for ensuring compliance with regulatory limits and safeguarding public health.

Understanding the Pillars of Analytical Sensitivity: LOD and LOQ

Before delving into a comparative analysis of analytical techniques, it is crucial to establish a firm understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters are fundamental to the validation of any quantitative analytical method.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is the concentration at which we can confidently say the analyte is present.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.[2] This is the threshold for reliable quantitative reporting.

The determination of these values is not arbitrary; it is a statistical process. Authoritative bodies like the European Commission, through guidance documents such as SANTE/11312/2021 , provide rigorous frameworks for the validation of analytical methods for pesticide residues, ensuring data is reliable and harmonized across laboratories.[3]

Comparative Analysis of Analytical Platforms

The two most prominent techniques for the trace-level analysis of pesticide residues like Demeton-S-sulfoxide are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these platforms is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of sensitivity.

Demeton-S-sulfoxide is a polar and thermally labile compound, which inherently makes it more suitable for LC-MS/MS analysis. High temperatures in the GC injection port can lead to degradation, resulting in poor sensitivity and inaccurate quantification.

The following table summarizes a comparison of typical performance characteristics for the analysis of a closely related compound, Demeton-o-sulfone, which provides a strong indication of the expected performance for Demeton-S-sulfoxide.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Limit of Detection (LOD) As low as 0.03 µg/kg in food matrices.[4]Typically in the range of 0.1 to 0.6 µg/kg for a range of pesticides.[4]
Limit of Quantification (LOQ) A validated LOQ of 0.005 mg/kg has been reported for Oxydemeton-methyl in rice-based baby food.[5]Generally in the range of 0.001 - 0.01 mg/kg for amenable pesticides, often requiring sample concentration.[4]
Precision (RSD) ≤ 5.7% in agricultural products.Typically ≤ 20% for pesticide residue analysis.[4]
Suitability for Demeton-S-Sulfoxide Highly suitable due to the polar and potentially thermally labile nature of the compound.Amenable to analysis, but may require derivatization or careful optimization of injection parameters to prevent thermal degradation.[4]

Expert Insight: The significantly lower LOD and validated LOQ for Demeton-S-sulfoxide and its analogs via LC-MS/MS underscore its superiority for this application. The direct analysis of the polar sulfoxide without the need for derivatization simplifies the workflow and reduces potential sources of error.

The Cornerstone of Sample Preparation: The QuEChERS Method

A robust analytical determination is only as good as the sample preparation that precedes it. For multi-residue pesticide analysis in food and agricultural matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[6] This approach effectively extracts and cleans up a wide range of pesticides with varying polarities and chemical properties.

The causality behind the QuEChERS method's effectiveness lies in its two-stage process:

  • Extraction and Partitioning: Acetonitrile is used to extract the pesticides from the homogenized sample. The addition of salts, typically magnesium sulfate and sodium chloride, induces a liquid-liquid partitioning, separating the acetonitrile layer containing the pesticides from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some lipids, while C18 can be added for samples with high-fat content. For highly pigmented samples, graphitized carbon black (GCB) can be employed, though it may lead to the loss of planar pesticides.

Sources

Validation

Cross-Validation of Analytical Platforms for Demeton-S and its Oxidative Metabolites

As analytical requirements in drug development, pharmacokinetics, and agricultural safety grow more stringent, the accurate quantification of organothiophosphates like Demeton-S presents a unique physicochemical challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical requirements in drug development, pharmacokinetics, and agricultural safety grow more stringent, the accurate quantification of organothiophosphates like Demeton-S presents a unique physicochemical challenge. Demeton-S is rapidly metabolized in both mammalian and plant systems via the oxidation of its thioether sulfur, sequentially forming Demeton-S-sulfoxide and Demeton-S-sulfone[1][2].

Because these metabolites exhibit drastically different polarities and thermal stabilities compared to the parent compound, relying on a single analytical platform often leads to systemic quantification errors. This guide provides a comprehensive cross-validation strategy, objectively comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methodologies, supported by field-proven experimental data.

The Metabolic and Physicochemical Challenge

The core analytical difficulty lies in the structural evolution of the molecule. Demeton-S is relatively non-polar and volatile, making it highly amenable to GC-MS/MS. However, as it oxidizes, the resulting sulfoxide and sulfone metabolites become highly polar and thermally labile[2].

Metabolism DS Demeton-S (Parent Thioether) DSO Demeton-S-sulfoxide (Primary Metabolite) DS->DSO Cytochrome P450 Oxidation DSO2 Demeton-S-sulfone (Secondary Metabolite) DSO->DSO2 Further Oxidation

Metabolic oxidation pathway of Demeton-S to its sulfoxide and sulfone derivatives.

If a sample is analyzed solely via GC-MS/MS, the thermal degradation of Demeton-S-sulfoxide in the injection port can artificially lower recovery rates[3]. Conversely, if analyzed solely via LC-MS/MS using standard reversed-phase conditions, the highly polar metabolites may suffer from poor retention and peak shape distortion[4]. Therefore, a cross-validated, dual-platform approach is the gold standard for absolute quantification[5].

Platform Comparison: LC-MS/MS vs. GC-MS/MS

To establish a self-validating analytical system, researchers must leverage the orthogonal selectivity of both platforms. Table 1 summarizes the performance metrics and mechanistic trade-offs of each system based on recent validation studies[3][4][5].

Table 1: Cross-Platform Performance and MRM Transitions
AnalytePlatformMRM Transitions (m/z)LOQ (µg/kg)Mechanistic Pros & Cons
Demeton-S LC-MS/MS (ESI+)259.1 → 89.0, 61.02.5 - 5.0Pro: Excellent ionization. Con: Matrix suppression in complex biological samples.
GC-MS/MS (EI)259.0 → 89.0, 116.00.01 - 1.0Pro: High volatility yields sharp peaks. Con: Requires low-volume injection to prevent column degradation.
Demeton-S-sulfoxide LC-MS/MS (ESI+)247.0 → 169.0, 109.02.5 - 5.0Pro: Avoids thermal breakdown. Con: Poor peak shape if injected in 100% organic solvent.
GC-MS/MS (EI)247.0 → 169.0> 5.0Pro: Good library matching. Con: Highly susceptible to thermal degradation in the GC inlet.
Demeton-S-sulfone LC-MS/MS (ESI+)263.0 → 109.1, 169.02.5 - 5.0Pro: Stable and highly sensitive in ESI+. Con: Early elution requires aqueous dilution.
GC-MS/MS (EI)263.0 → 109.0, 169.01.0 - 5.0Pro: Better thermal stability than the sulfoxide. Con: High boiling point requires extended temperature ramps.

Self-Validating Experimental Protocol

To ensure data integrity, the extraction protocol must prevent ex vivo oxidation (which would artificially inflate metabolite concentrations) while simultaneously preparing the sample for two drastically different chromatographic environments.

Step-by-Step Dual-Platform Methodology

Step 1: Cryogenic Homogenization and Antioxidant Stabilization

  • Action: Homogenize 10.0 g of the sample (e.g., tissue, serum, or crop matrix) in a cryogenic mill. Immediately add 20 mL of an aqueous solution containing L-ascorbic acid and butylhydroxytoluene (BHT)[6].

  • Causality: Demeton-S is highly reactive. The mechanical heat of homogenization can trigger spontaneous oxidation. Cryomilling combined with radical-scavenging antioxidants halts ex vivo conversion, ensuring the measured metabolite ratio reflects the true biological state.

Step 2: Isotope Dilution & Modified QuEChERS Extraction

  • Action: Spike the homogenate with an isotopically labeled internal standard (e.g., D10-Disulfoton)[7]. Add 10 mL of 100% Acetonitrile and QuEChERS extraction salts (4g MgSO4, 1g NaCl). Shake vigorously and centrifuge at 4000 rpm for 5 minutes.

  • Causality: Spiking the internal standard before extraction creates a self-validating system. Any loss of analyte during partitioning or any matrix-induced ion suppression in the MS source will equally affect the heavy isotope, allowing for perfect mathematical correction.

Step 3: Orthogonal Injection Strategies

  • For LC-MS/MS (The Polar Pathway): Do not inject the 100% acetonitrile extract directly. Use an LC system equipped with an online dilution setup to mix the extract with an aqueous buffer prior to the analytical column[4].

    • Causality: The highly polar sulfoxide and sulfone metabolites will not partition correctly onto a C18 column in the presence of strong organic solvents, leading to peak splitting. Online aqueous dilution restores the focusing effect at the head of the column.

  • For GC-MS/MS (The Volatile Pathway): Inject a low volume (1.0 µL) of the raw acetonitrile extract using a pulsed splitless injection into a deactivated, baffled liner[3].

    • Causality: Acetonitrile has a massive thermal expansion coefficient. Injecting large volumes causes backflash in the GC inlet, contaminating the pneumatics. Furthermore, a rapid pressure pulse transfers the thermally labile sulfoxide onto the column quickly, minimizing its residence time in the hot injection port.

Workflow Prep Sample Cryomilling & Antioxidant Addition Ext Modified QuEChERS Extraction (Acetonitrile) Prep->Ext Split Extract Aliquot Split Ext->Split LC LC-MS/MS (ESI+) Online Aqueous Dilution Split->LC Polar Metabolites GC GC-MS/MS (EI) Pulsed Splitless Injection Split->GC Volatile Parent Val Cross-Platform Data Reconciliation LC->Val GC->Val

Orthogonal cross-validation workflow for Demeton-S and metabolites using LC-MS/MS and GC-MS/MS.

Quantitative Validation Data

When the above self-validating protocol is executed, the cross-platform recovery data should align closely. Table 2 demonstrates expected validation parameters derived from recent multiresidue studies utilizing high-resolution UHPLC-QTOF and GC-MS/MS systems[5][8].

Table 2: Cross-Validation Recovery Data (Spiked Matrices)
AnalyteFortification LevelLC-MS/MS Mean Recovery (RSD%)GC-MS/MS Mean Recovery (RSD%)
Demeton-S 2.5 µg/kg103.7% (3.5%)96.5% (2.1%)
10.0 µg/kg106.8% (1.0%)101.6% (2.0%)
Demeton-S-sulfoxide 2.5 µg/kg105.9% (6.1%)82.2% (4.4%)
10.0 µg/kg106.2% (6.0%)81.8% (2.0%)
Demeton-S-sulfone 2.5 µg/kg106.8% (2.5%)91.5% (2.1%)
10.0 µg/kg106.1% (2.7%)100.2% (0.4%)

*Note the lower recovery of Demeton-S-sulfoxide in GC-MS/MS due to inherent thermal degradation, highlighting the absolute necessity of LC-MS/MS cross-validation for this specific metabolite.

Conclusion

For drug development professionals and agricultural researchers, relying on a single analytical technique for Demeton-S and its metabolites introduces unacceptable risk. GC-MS/MS provides unmatched resolution for the parent thioether, but fails to accurately quantify the thermally labile sulfoxide. LC-MS/MS perfectly captures the polar metabolites but requires rigorous front-end dilution to maintain peak integrity. By combining antioxidant-stabilized QuEChERS extraction with dual-platform cross-validation, laboratories can achieve robust, self-validating quantification that meets stringent international regulatory standards.

References

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • LC-MS Applications for Food Safety Analysis Compendium. Thermo Fisher Scientific.
  • Development and Validation for Simultaneous Determination of Disulfoton and Its Five Metabolites in Seven Agro-Products Using Liquid Chromatography-Tandem Mass Spectrometry Combined with QuEChERS Extraction Method.
  • Rapid determination of disulfoton and its oxidative metabolites in human whole blood and urine using QuEChERS extraction and liquid chromatography-tandem mass spectrometry. PubMed.
  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery.
  • Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF
  • Demeton-S-methyl. Wikipedia.
  • Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). INCHEM.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.